d-Pantothenate
Description
Central Role as a Precursor Molecule
d-Pantothenate serves as an obligate precursor in the biosynthesis of coenzyme A (CoA), a molecule central to a myriad of biochemical reactions that sustain life. uni.lunih.govwikipedia.org The conversion of pantothenate to CoA is a critical step, primarily regulated by the enzyme pantothenate kinase.
Coenzyme A, particularly in its forms such as acetyl CoA and succinyl CoA, plays a pivotal role in the tricarboxylic acid (TCA) cycle, a central pathway in cellular respiration for energy production. uni.luwikipedia.org Beyond energy metabolism, CoA is intricately involved in the synthesis and breakdown of major biomolecules, including carbohydrates, lipids (such as fatty acids and membrane phospholipids), proteins, and nucleic acids. uni.luwikipedia.org
Furthermore, CoA is essential for the synthesis of various other crucial biological compounds. These include amino acids, steroid hormones, vitamins A and D, porphyrin and corrin (B1236194) rings, and neurotransmitters like acetylcholine (B1216132). uni.lu The phosphopantetheinyl moiety of CoA is also a critical component for the biological activity of several proteins, notably the acyl-carrier protein (ACP), which is a key player in fatty acid synthesis. nih.gov The compound is also required for the acetylation and acylation of proteins, processes vital for protein function and regulation.
Ubiquitous Distribution and Essentiality in Life Forms
As an essential trace nutrient, this compound is required by nearly all organisms, from microorganisms to complex multicellular life forms. lipidmaps.orguni.lunih.govwikipedia.org Its widespread occurrence is reflected in its presence in a diverse array of food sources, encompassing both plant and animal origins. lipidmaps.orgnih.gov
Notable sources rich in this compound include whole-grain cereals, legumes, eggs, meat, royal jelly, avocado, and yogurt. High concentrations are also found in animal organs such as liver and kidney, as well as in fish, shellfish, milk products, mushrooms, sweet potatoes, chicken, beef, potatoes, and oat-based cereals. lipidmaps.orgnih.gov
It is important to note that only the dextrorotatory (D) isomer of pantothenic acid exhibits biological activity. The levorotatory (L) form, conversely, may act as an antagonist to the effects of the D-isomer. Due to its pervasive distribution in the diet, a deficiency of pantothenic acid in humans is exceedingly rare under normal dietary conditions. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16NO5- |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/p-1/t7-/m1/s1 |
InChI Key |
GHOKWGTUZJEAQD-SSDOTTSWSA-M |
Isomeric SMILES |
CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O |
Origin of Product |
United States |
Biosynthesis of D Pantothenate
Precursor Pathways and Substrates
The biosynthesis of d-pantothenate draws upon intermediates from amino acid metabolism. Specifically, aspartate serves as the foundational molecule for the β-alanine portion, while α-ketoisovalerate, an intermediate in branched-chain amino acid synthesis, provides the backbone for D-pantoate. nih.govresearchgate.net
The initial committed step in the biosynthesis of the β-alanine moiety of pantothenate is the conversion of L-aspartate. nih.govresearchgate.net This reaction was first suggested based on the observation of aspartate being converted to β-alanine in intact cells. nih.gov In most prokaryotic species, aspartate is the primary route for the synthesis of β-alanine. ucl.ac.uk This conversion is a critical control point, channeling amino acid metabolism toward the production of this essential vitamin precursor.
The synthesis of the D-pantoate component begins with α-ketoisovalerate. nih.govnih.govnih.gov This α-keto acid is a key intermediate in the metabolic pathways of branched-chain amino acids. researchgate.net The utilization of α-ketoisovalerate effectively links the biosynthesis of this compound with the metabolic state of amino acid synthesis within the cell. nih.govresearchgate.net
The precursor α-ketoisovalerate is derived from the biosynthetic pathways of valine and leucine. researchgate.net In the synthesis of valine, two molecules of pyruvate (B1213749) condense to form 2-acetolactate, which is then converted through several steps to α-ketoisovalerate. researchgate.net This same intermediate, α-ketoisovalerate, can also be a precursor for leucine. researchgate.net Valine can also be converted back to α-ketoisovalerate. nih.gov This direct link means that the availability of intermediates from branched-chain amino acid synthesis is crucial for the production of this compound. nih.gov
α-Ketoisovalerate as a Precursor to D-Pantoate
Enzymatic Steps and Intermediates
The conversion of precursors into this compound is carried out by a dedicated set of enzymes. These enzymes catalyze the formation of β-alanine and D-pantoate, which are then ligated to form the final this compound molecule.
The formation of β-alanine from L-aspartate is catalyzed by the enzyme aspartate-1-decarboxylase, the product of the panD gene. nih.govnih.gov This enzyme facilitates the pyruvoyl-dependent decarboxylation of aspartate, yielding β-alanine and carbon dioxide. uniprot.orgebi.ac.uk The active form of aspartate-1-decarboxylase is generated through an autocatalytic post-translational modification, where a pro-protein is cleaved, converting a serine residue into a pyruvoyl group that is essential for its catalytic activity. ebi.ac.ukresearchgate.net The reaction mechanism involves the formation of an imine between the aspartate's amino group and the enzyme's pyruvoyl group, followed by decarboxylation. ebi.ac.uk
The synthesis of D-pantoate from α-ketoisovalerate involves a two-step enzymatic process. nih.gov
First, the enzyme ketopantoate hydroxymethyltransferase (PanB) catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, forming α-ketopantoate. nih.govwikipedia.org
| Enzyme | Gene | Substrate | Product |
|---|---|---|---|
| Ketopantoate hydroxymethyltransferase | panB | α-Ketoisovalerate | α-Ketopantoate |
| Ketopantoate reductase | panE | α-Ketopantoate | D-Pantoate |
D-Pantoate Formation
α-Ketopantoate Hydroxymethyltransferase (PanB) Activity
The initial committed step in this compound biosynthesis is catalyzed by α-ketopantoate hydroxymethyltransferase (PanB), also known as 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase. nih.gov This enzyme facilitates the reversible transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, yielding α-ketopantoate and tetrahydrofolate. nih.govnih.gov
PanB is classified as a class II aldolase, indicating its requirement for a metal ion for its catalytic activity. nih.govresearchgate.net The proposed mechanism involves the formation of an adduct between α-ketoisovalerate and 5,10-methylenetetrahydrofolate, which is then resolved through hydrolytic attack to generate the products. nih.gov Research on the Escherichia coli PanB has shown it to be a decamer, a multimer of ten subunits, with each subunit having a molecular weight of approximately 29 kDa.
A notable characteristic of PanB is a potential side reaction that can lead to the cleavage of the folate coenzyme. nih.gov This side activity involves an aberrant hydrolytic attack on the initial adduct, releasing the p-aminobenzoic acid-glutamate moiety and forming a hydroxymethyl group on the pterin/α-ketoisovalerate adduct. nih.gov
| Enzyme | Gene | Substrates | Products | Cofactor | Organism Studied |
| α-Ketopantoate Hydroxymethyltransferase | panB | α-Ketoisovalerate, 5,10-Methylenetetrahydrofolate | α-Ketopantoate, Tetrahydrofolate | Mg²⁺ | Escherichia coli, Aspergillus nidulans |
α-Ketopantoate Reductase (PanE) Activity
Following the synthesis of α-ketopantoate, the next step is its reduction to d-pantoate, a reaction catalyzed by α-ketopantoate reductase (PanE), also referred to as 2-dehydropantoate (B1214580) 2-reductase. uniprot.orgnih.gov This enzyme utilizes NADPH as a reductant to stereospecifically reduce the keto group of α-ketopantoate. uniprot.orgnih.gov
Kinetic analyses of the E. coli PanE have revealed an ordered sequential mechanism. nih.gov In this mechanism, NADPH binds to the enzyme first, followed by α-ketopantoate. After the reduction reaction, d-pantoate is released, and finally, NADP⁺ dissociates from the enzyme. nih.gov The reaction is highly favorable in the direction of d-pantoate formation. nih.gov The enzyme from E. coli exists as a monomer with a molecular mass of approximately 34 kDa. nih.gov
Structural studies have shown that PanE is a two-domain protein. nih.govuga.edu The N-terminal domain possesses a Rossmann-like fold, which is characteristic of dinucleotide-binding proteins, while the C-terminal domain is primarily α-helical. nih.gov The active site is located in a cleft between these two domains. uga.edu
| Enzyme | Gene | Substrate | Product | Cofactor | Organism Studied |
| α-Ketopantoate Reductase | panE | α-Ketopantoate | d-Pantoate | NADPH | Escherichia coli, Staphylococcus aureus |
This compound Condensation: Pantothenate Synthetase (PanC) Activity
The final step in this compound biosynthesis is the ATP-dependent condensation of d-pantoate and β-alanine, catalyzed by pantothenate synthetase (PanC). frontiersin.orgrsc.org This reaction proceeds through a two-step mechanism. frontiersin.orgnih.gov First, the carboxyl group of d-pantoate is activated by adenylylation from ATP, forming a pantoyl-adenylate intermediate and releasing pyrophosphate. nih.govnih.gov Subsequently, the amino group of β-alanine performs a nucleophilic attack on the activated carbonyl of the intermediate, leading to the formation of this compound and the release of AMP. nih.govnih.gov
The kinetic mechanism of PanC has been described as a Bi Uni Uni Bi Ping Pong mechanism. rsc.orgnih.gov This involves the sequential binding of ATP and d-pantoate, followed by the release of pyrophosphate. Then, β-alanine binds, and after the condensation reaction, this compound and AMP are released. rsc.orgnih.gov The enzyme requires a divalent cation, such as Mg²⁺ or Mn²⁺, for its activity. uniprot.org
In Mycobacterium tuberculosis, PanC is a homodimer, with each subunit having a molecular mass of about 33 kDa. rsc.org
| Enzyme | Gene | Substrates | Products | Cofactor/Co-substrate | Organism Studied |
| Pantothenate Synthetase | panC | d-Pantoate, β-Alanine, ATP | This compound, AMP, Pyrophosphate | Mg²⁺ or Mn²⁺ | Escherichia coli, Mycobacterium tuberculosis |
Genetic Loci and Operon Structures
The genes encoding the enzymes for this compound biosynthesis are often organized in specific arrangements on the chromosome, including operons, which allow for coordinated regulation of their expression.
PanB, PanC, and PanD Gene Organization and Functional Characterization
In many bacteria, the genes panB, panC, and panD are involved in this compound synthesis. nih.gov panB encodes α-ketopantoate hydroxymethyltransferase, panC encodes pantothenate synthetase, and panD encodes aspartate-α-decarboxylase, which produces the β-alanine precursor from aspartate. frontiersin.orgnih.gov The organization of these genes can vary among different bacterial species.
In Escherichia coli, the panB and panC genes are located in close proximity and are organized as an operon. asm.org The panD gene, however, is located at a different position on the chromosome. In Corynebacterium glutamicum, panB and panC are also clustered and appear to form an operon, as evidenced by their overlapping reading frames. asm.org In Mycobacterium tuberculosis, the panD and panC genes are part of an operon that also includes lysS and two other genes, Rv3600c and Rv3603c. tandfonline.com
Functional characterization through genetic studies has confirmed the essential role of these genes in this compound biosynthesis. For instance, mutations in the panD gene in C. glutamicum lead to β-alanine auxotrophy. nih.gov Similarly, simultaneous disruption of panD and panC in M. tuberculosis results in a mutant that cannot grow without an external supply of pantothenate. uniprot.org
PanBC Operon Characterization
The co-localization and coordinated expression of panB and panC in several bacterial species suggest a functional advantage to this arrangement. asm.org In E. coli, transcriptional analysis has indicated a transcript larger than what would be expected for panB alone, supporting the idea of a cotranscribed panC. asm.org
In Corynebacterium glutamicum, the panB and panC genes overlap by a single nucleotide, which is indicative of translational coupling and further supports their organization as an operon. asm.org Functional studies in this organism have shown that overexpression of a fragment containing both panB and panC leads to increased pantothenate synthetase activity, whereas a fragment containing only panC with its upstream region does not, providing strong evidence for a panBC operon. asm.org
Comparative Biosynthesis Across Domains of Life
In most bacteria and eukaryotes, the synthesis of 4'-phosphopantothenate, a key intermediate in Coenzyme A biosynthesis, occurs in two steps: the synthesis of pantothenate by pantothenate synthetase (PanC), followed by its phosphorylation by pantothenate kinase (PanK). nih.govresearchgate.net
In contrast, most archaea utilize an alternative pathway where the order of these reactions is reversed. nih.govresearchgate.net Pantoate is first phosphorylated by pantoate kinase (PoK), and then phosphopantoate is condensed with β-alanine by phosphopantothenate synthetase (PPS) to form 4'-phosphopantothenate. nih.govresearchgate.net This suggests an independent, convergent evolution of the phosphopantothenate biosynthesis pathway in bacteria and archaea. oup.com
Interestingly, some organisms exhibit a mosaic of these pathways. For example, the archaeon Picrophilus torridus partially utilizes the bacterial pathway, and symbiotic bacteria from the Candidatus Poribacteria group have been found to possess enzymes of the archaeal pathway. nih.gov Eukaryotes appear to have inherited their genes for pantothenate synthesis from bacteria. oup.com
| Domain | Key Enzymes for Phosphopantothenate Synthesis | Pathway Order |
| Bacteria | Pantothenate Synthetase (PS), Pantothenate Kinase (PanK) | Condensation then Phosphorylation |
| Archaea | Pantoate Kinase (PoK), Phosphopantothenate Synthetase (PPS) | Phosphorylation then Condensation |
| Eukarya | Pantothenate Synthetase (PS), Pantothenate Kinase (PanK) | Condensation then Phosphorylation |
Bacterial this compound Biosynthesis Mechanisms
In bacteria, the biosynthesis of this compound is a well-characterized four-step enzymatic pathway. This pathway begins with intermediates from amino acid metabolism and culminates in the formation of this compound, which is then utilized for CoA synthesis or secreted into the environment. The canonical pathway, particularly studied in Escherichia coli, involves the enzymes encoded by the panB, panC, panD, and panE genes.
The synthesis initiates from α-ketoisovalerate, an intermediate in branched-chain amino acid synthesis.
Formation of Ketopantoate : The first committed step is the conversion of α-ketoisovalerate to α-ketopantoate. This reaction is catalyzed by ketopantoate hydroxymethyltransferase (KPHMT) , the product of the panB gene. The enzyme facilitates the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate. In E. coli, KPHMT is a decameric enzyme that adopts a (βα)8 barrel fold.
Reduction to D-Pantoate : The α-ketopantoate is then reduced to D-pantoate by ketopantoate reductase (KPR) , encoded by the panE gene. This reaction is NADPH-dependent, where KPR catalyzes the transfer of a hydride from NADPH to α-ketopantoate. While the E. coli KPR is a monomeric enzyme, the KPR from Staphylococcus aureus is a stable dimer and exhibits positive cooperativity with respect to NADPH.
Synthesis of β-Alanine : Concurrently, the second precursor, β-alanine, is synthesized from L-aspartate. This decarboxylation reaction is catalyzed by aspartate-1-decarboxylase (ADC) , the product of the panD gene. Unlike many decarboxylases, ADC utilizes an enzyme-bound pyruvoyl group as a cofactor instead of pyridoxal (B1214274) phosphate (B84403).
Condensation to form this compound : The final step is the ATP-dependent condensation of D-pantoate and β-alanine to form this compound. This reaction is catalyzed by pantothenate synthetase (PS) , encoded by the panC gene. The reaction proceeds through a two-step mechanism involving the formation of a tightly-bound pantoyl adenylate intermediate. This intermediate then undergoes a nucleophilic attack by β-alanine to yield this compound and AMP.
In some bacteria like Corynebacterium glutamicum, the panB and panC genes form an operon, suggesting coordinated regulation of these biosynthetic steps. Regulation of the pathway can also occur through feedback inhibition. For instance, in E. coli, the activity of KPHMT can be inhibited by d-pantoate and this compound. In some enteric bacteria, the availability of β-alanine is regulated by the PanDZ complex, which responds to the cellular concentration of coenzyme A.
| Enzyme | Gene | Substrate(s) | Product | Function |
|---|---|---|---|---|
| Ketopantoate hydroxymethyltransferase (KPHMT) | panB | α-Ketoisovalerate, 5,10-methylenetetrahydrofolate | Ketopantoate | Catalyzes the first committed step in the pathway. |
| Ketopantoate reductase (KPR) | panE | Ketopantoate, NADPH | D-Pantoate | Reduces ketopantoate to pantoate. |
| Aspartate 1-decarboxylase (ADC) | panD | L-Aspartate | β-Alanine | Synthesizes the β-alanine precursor. |
| Pantothenate synthetase (PS) | panC | D-Pantoate, β-Alanine, ATP | This compound | Catalyzes the final condensation step. |
Archaeal Alternative Pathways and Enzyme Recruitment
The biosynthesis of this compound in archaea presents a fascinating case of evolutionary divergence and enzyme recruitment, showcasing alternative strategies to arrive at the same essential molecule. While some archaea possess homologs of the bacterial pantothenate synthesis enzymes, many, particularly methanogens, utilize a distinct and unrelated set of enzymes for key steps in the pathway.
Alternative Enzymatic Steps: A primary difference in most archaea is the order of the final two steps leading to 4'-phosphopantothenate (the precursor to CoA). In the canonical bacterial pathway, pantothenate synthetase (PS) first condenses pantoate and β-alanine to form pantothenate, which is then phosphorylated by pantothenate kinase (PanK). In contrast, many archaea reverse this order:
Pantoate Kinase (PoK): Pantoate is first phosphorylated to form 4-phosphopantoate.
Phosphopantothenate Synthetase (PPS): This enzyme then catalyzes the condensation of 4-phosphopantoate with β-alanine to directly produce 4'-phosphopantothenate.
These archaeal enzymes, PoK and PPS, are structurally and evolutionarily unrelated to their functional bacterial counterparts, PS and PanK. This alternative pathway appears to be the predominant route in the majority of archaea.
Enzyme Recruitment and Horizontal Gene Transfer: The evolutionary history of the archaeal pathway is complex. Not all archaea follow the alternative PoK/PPS route. Some non-methanogenic archaea possess homologs of the bacterial enzymes ketopantoate hydroxymethyltransferase (KPHMT) and ketopantoate reductase (KPR). Phylogenetic analyses suggest that these genes were likely acquired from thermophilic bacteria through horizontal gene transfer.
However, even in these archaea, the canonical bacterial pantothenate synthetase is absent. Instead, a novel type of PS has been characterized in Methanosarcina mazei. This enzyme is unrelated to the bacterial PS and exhibits different biochemical properties, such as producing ADP instead of AMP as a coproduct. This finding further supports the independent evolution of this enzymatic step in archaea.
β-Alanine Synthesis in Archaea: Similar to plants, archaea lack homologs of the bacterial aspartate-1-decarboxylase (PanD). The synthesis of β-alanine in this domain also relies on alternative enzymes. In the methanogen Methanocaldococcus jannaschii, β-alanine is produced from L-aspartate, but the reaction is catalyzed by a pyridoxal phosphate (PLP)-dependent L-aspartate decarboxylase, an enzyme distinct from the pyruvoyl-dependent bacterial PanD. This demonstrates another instance of convergent evolution, where a different enzyme was recruited to perform the same essential function.
| Step | Bacterial Pathway | Enzyme (Bacteria) | Archaeal Pathway (Alternative) | Enzyme (Archaea) |
|---|---|---|---|---|
| 1 | D-Pantoate + β-Alanine → this compound | Pantothenate Synthetase (PS) | D-Pantoate → 4-Phosphopantoate | Pantoate Kinase (PoK) |
| 2 | This compound → 4'-Phosphopantothenate | Pantothenate Kinase (PanK) | 4-Phosphopantoate + β-Alanine → 4'-Phosphopantothenate | Phosphopantothenate Synthetase (PPS) |
Organismal Dependencies on Exogenous this compound
While many organisms can synthesize this compound, a significant number have lost this ability and must acquire it from their environment. This dependency, known as auxotrophy, is widespread and arises from the absence of one or more genes in the biosynthetic pathway. The availability of this compound in the environment allows these organisms to survive and thrive despite their genetic deficiencies.
Animals: All animals, including humans, are auxotrophic for this compound and must obtain it through their diet. The genes for the de novo synthesis pathway are absent in animal genomes, making pantothenic acid an essential vitamin (B5). It is ubiquitously found in foods of both plant and animal origin, which typically prevents dietary deficiency.
Microorganisms: Pantothenate auxotrophy is also common among various microorganisms, often reflecting their adaptation to nutrient-rich environments where the vitamin is readily available.
Bacteria: Many bacterial species that live in close association with hosts or in rich microbial communities are dependent on external pantothenate. Notable examples include pathogenic and commensal bacteria such as Streptococcus pneumoniae, Haemophilus influenzae, and Lactobacillus lactis. The inability to synthesize pantothenate in these organisms is due to the lack of essential biosynthetic genes. For instance, some auxotrophs lack the panD gene for β-alanine synthesis, while others may be deficient in the enzymes for pantoate synthesis. Even bacteria that can synthesize pantothenate, like E. coli, possess active transport systems to take up the vitamin from the environment. This uptake is mediated by high-affinity permeases, such as the PanF protein in E. coli, which often function as sodium-ion cotransporters.
Fungi: While pantothenate auxotrophy is considered rare among environmental fungi, it has been identified in specific instances. For example, some strains of Saccharomyces cerevisiae isolated from sake brewing are auxotrophic due to a loss-of-function mutation in the Ecm31 gene, which is required for pantoate synthesis. Recently, a naturally occurring biocontrol yeast, Hanseniaspora meyeri, was found to be a pantothenate auxotroph due to the absence of key biosynthetic genes. This yeast can obtain the necessary vitamin from the plants and other fungi in its ecological niche.
The reliance on external this compound highlights the metabolic interdependence between organisms in various ecosystems. Auxotrophic organisms have evolved efficient transport systems to scavenge this essential nutrient, allowing them to conserve the energy and resources that would otherwise be dedicated to its synthesis.
| Domain/Group | Organism Example(s) | Reason for Dependency |
|---|---|---|
| Animals | All animals (including humans) | Complete absence of the de novo biosynthesis pathway genes. |
| Bacteria | Streptococcus pneumoniae, Haemophilus influenzae | Lack of one or more essential biosynthetic genes. |
| Bacteria | Zymomonas mobilis, Methylobacterium spp. | Absence of aspartate decarboxylase (panD) for β-alanine synthesis. |
| Fungi | Some Saccharomyces cerevisiae strains | Loss-of-function mutation in genes like Ecm31 (pantoate synthesis). |
| Fungi | Hanseniaspora meyeri | Absence of key pantothenate biosynthesis genes. |
Metabolic Transformations and Derivative Formation of D Pantothenate
Coenzyme A (CoA) Biosynthesis Pathway Initiation
The biosynthesis of Coenzyme A (CoA) from d-pantothenate is a multi-step enzymatic process that requires this compound, cysteine, and four equivalents of adenosine (B11128) triphosphate (ATP) in total. wikipedia.org This pathway ensures the cellular availability of CoA, which is crucial for numerous metabolic functions. wikipedia.orgnih.gov
Phosphorylation of this compound by Pantothenate Kinase (PanK/CoaA)
The initial and committed step in CoA biosynthesis is the phosphorylation of this compound to form 4'-phosphopantothenate. wikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme pantothenate kinase (PanK), also known as CoaA or CoaX, and requires ATP as a phosphate (B84403) donor. wikipedia.orgontosight.ainih.gov PanK enzymes are classified under the EC number 2.7.1.33 and belong to the family of transferases, specifically phosphotransferases. ontosight.ai
The mechanism involves the transfer of a phosphate group from ATP to the C1 hydroxyl group of pantothenic acid. ontosight.airesearchgate.net Upon pantothenate binding in the active site, a residue like Asp-127 deprotonates the C1 hydroxyl group of pantothenate, allowing the oxygen to attack the γ-phosphorus of the bound ATP. researchgate.net Charge stabilization of the β- and γ-phosphates is facilitated by residues such as Arg-243 and Lys-101, along with a coordinated Mg2+ ion. researchgate.net This concerted reaction leads to the formation of 4'-phosphopantothenate and adenosine diphosphate (B83284) (ADP). ontosight.airesearchgate.net
PanK activity is a major regulatory point for controlling intracellular CoA levels, and CoA itself acts as a feedback inhibitor by competitively binding to the ATP site of PanK. asm.orgrcsb.org
Table 1: Key Details of Pantothenate Kinase (PanK) Activity
| Enzyme Name | EC Number | Reaction Catalyzed | Substrates | Products | Energy Source | Regulatory Role |
| Pantothenate Kinase (PanK/CoaA) | 2.7.1.33 | Phosphorylation of this compound | This compound, ATP | 4'-Phosphopantothenate, ADP | ATP | First and committed step; feedback inhibited by CoA wikipedia.orgwikipedia.orgasm.orgontosight.ainih.govrcsb.org |
Subsequent Enzymatic Conversions to CoA
Following the initial phosphorylation, 4'-phosphopantothenate undergoes a series of enzymatic transformations to yield Coenzyme A. This pathway involves the sequential action of four additional enzymes. wikipedia.orgwikipedia.org
The second step in CoA biosynthesis involves the addition of a cysteine molecule to 4'-phosphopantothenate to form 4'-phospho-N-pantothenoylcysteine (PPC). wikipedia.orgwikipedia.org This reaction is catalyzed by phosphopantothenoylcysteine synthetase (PPCS), also known as CoaB. wikipedia.orgmdpi.com In eukaryotic systems, this step is coupled with ATP hydrolysis. wikipedia.org However, in some bacteria like Escherichia coli, PPCS can be CTP-dependent, utilizing cytidine (B196190) triphosphate (CTP) instead of ATP. rcsb.orgresearchgate.net
Table 2: Key Details of Phosphopantothenoylcysteine Synthetase (PPCS) Activity
| Enzyme Name | Reaction Catalyzed | Substrates | Products | Energy Source |
| Phosphopantothenoylcysteine Synthetase (PPCS/CoaB) | Condensation of 4'-Phosphopantothenate with Cysteine | 4'-Phosphopantothenate, Cysteine, ATP/CTP | 4'-Phospho-N-pantothenoylcysteine, ADP/CMP, PPi | ATP or CTP wikipedia.orgwikipedia.orgrcsb.orgresearchgate.net |
The third step is the decarboxylation of 4'-phospho-N-pantothenoylcysteine (PPC) to produce 4'-phosphopantetheine (B1211885) (PPantSH). wikipedia.orgwikipedia.org This reaction is catalyzed by phosphopantothenoylcysteine decarboxylase (PPCDC), also known as CoaC. wikipedia.orgmdpi.com PPCDC belongs to the family of lyases, specifically carboxy-lyases, which cleave carbon-carbon bonds. wikipedia.org The systematic name for this enzyme class is N-[(R)-4'-phosphopantothenoyl]-L-cysteine carboxy-lyase (pantotheine-4'-phosphate-forming). wikipedia.org
In some bacteria, such as Escherichia coli, PPCS and PPCDC activities are catalyzed by a bifunctional enzyme encoded by the coaBC gene. researchgate.netuniprot.org PPCDC enzymes often utilize a tightly bound flavin cofactor to oxidize the thiol moiety of the substrate to a thioaldehyde, which aids in delocalizing the charge during the subsequent decarboxylation. acs.org The resulting enethiol intermediate is then reduced to a thiol, leading to the net decarboxylation of cysteine. acs.org
Table 3: Key Details of Phosphopantothenoylcysteine Decarboxylase (PPCDC) Activity
| Enzyme Name | EC Number | Reaction Catalyzed | Substrates | Products | Cofactor |
| Phosphopantothenoylcysteine Decarboxylase (PPCDC/CoaC) | 4.1.1.36 | Decarboxylation of 4'-Phospho-N-pantothenoylcysteine | 4'-Phospho-N-pantothenoylcysteine | 4'-Phosphopantetheine, CO2 | Flavin (FMN) wikipedia.orgwikipedia.orgacs.orguniprot.org |
The fourth step in CoA biosynthesis involves the adenylation of 4'-phosphopantetheine (PhP) to form dephospho-CoA (dPCoA). wikipedia.orgwikipedia.org This reaction is catalyzed by phosphopantetheine adenylyltransferase (PPAT), also known as CoaD. wikipedia.orgmdpi.com PPAT utilizes ATP as an adenylyl donor, generating dephospho-CoA and pyrophosphate (PPi). nih.govasm.orgnih.govasm.org
PPAT is considered the penultimate step in CoA biosynthesis and is an essential enzyme. asm.orgnih.gov Studies have shown that PPAT can be a regulatory step in the CoA biosynthetic pathway, with CoA exhibiting an inhibitory effect on PPAT activity. nih.govnih.govasm.org
Table 4: Key Details of Phosphopantetheine Adenylyltransferase (PPAT) Activity
| Enzyme Name | EC Number | Reaction Catalyzed | Substrates | Products | Energy Source | Regulatory Role |
| Phosphopantetheine Adenylyltransferase (PPAT/CoaD) | 2.7.7.3 | Adenylation of 4'-Phosphopantetheine | 4'-Phosphopantetheine, ATP | Dephospho-CoA, Pyrophosphate (PPi) | ATP | Regulatory step; inhibited by CoA wikipedia.orgnih.govasm.orgnih.govasm.orguniprot.org |
The final step in CoA biosynthesis is the phosphorylation of dephospho-CoA to yield Coenzyme A. wikipedia.orgwikipedia.org This ATP-dependent reaction is catalyzed by dephosphocoenzyme A kinase (DPCK), also known as CoaE. wikipedia.orgmdpi.comhmdb.cawikipedia.org DPCK transfers a phosphate group from ATP to the 3'-hydroxyl group of the ribose moiety in dephospho-CoA, forming CoA and ADP. nih.govhmdb.cauniprot.org
In humans and some other eukaryotes, PPAT and DPCK activities are often found within a single bifunctional enzyme called CoA synthase (COASY). mdpi.comasm.orguniprot.org This enzyme contains distinct phosphopantetheine adenylyltransferase (CoaD) and dephospho-CoA kinase (CoaE) domains. mdpi.comuniprot.org
Table 5: Key Details of Dephosphocoenzyme A Kinase (DPCK) Activity
| Enzyme Name | EC Number | Reaction Catalyzed | Substrates | Products | Energy Source |
| Dephosphocoenzyme A Kinase (DPCK/CoaE) | 2.7.1.24 | Phosphorylation of Dephospho-CoA | Dephospho-CoA, ATP | Coenzyme A, ADP | ATP |
Enzymology and Structural Biology of D Pantothenate Metabolism
Mechanistic Enzymology of Biosynthetic Steps
The enzymatic steps in d-pantothenate biosynthesis are diverse, involving ATP-dependent condensations, decarboxylations, and reduction reactions.
Pantothenate Synthetase (PS) Pantothenate synthetase (EC 6.3.2.1), encoded by the panC gene, catalyzes the final and essential ATP-dependent condensation of D-pantoate and β-alanine to form this compound nih.govebi.ac.ukuniprot.orgnih.govacs.orgproteopedia.org. This reaction proceeds via a "Bi Uni Uni Bi Ping Pong" kinetic mechanism nih.govebi.ac.ukuniprot.orgnih.gov. The catalytic process involves two sequential steps:
Formation of Pantoyl Adenylate: The carboxyl oxygen of pantoate initiates an in-line nucleophilic attack on the α-phosphate of ATP, leading to the formation of a high-energy enzyme-bound intermediate, pantoyl adenylate, and the release of pyrophosphate (diphosphate) nih.govebi.ac.ukuniprot.orgnih.govcam.ac.uk. In Mycobacterium tuberculosis PS, His147 is implicated in protonating the pyrophosphate leaving group ebi.ac.uk. The existence of this pantoyl adenylate intermediate has been experimentally confirmed through 31P NMR spectroscopy nih.govnih.gov.
Nucleophilic Attack by β-alanine: Subsequently, the amino group of β-alanine performs a nucleophilic attack on the carbonyl carbon of the pantoyl adenylate intermediate, resulting in the formation of this compound and adenosine (B11128) monophosphate (AMP) nih.govebi.ac.uk.
For Mycobacterium tuberculosis pantothenate synthetase, kinetic studies have determined Michaelis constants (K_m) for its substrates and a turnover number (k_cat) as shown in the table below nih.gov.
| Substrate | K_m (mM) |
| D-pantoate | 0.13 |
| β-alanine | 0.8 |
| ATP | 2.6 |
Pantothenate Kinase (PanK) Pantothenate kinase (EC 2.7.1.33), also known as CoaA, represents the first and rate-limiting step in the universal coenzyme A (CoA) biosynthetic pathway wikipedia.orgnih.govresearchgate.netfrontiersin.org. This enzyme catalyzes the ATP-dependent phosphorylation of this compound to yield 4'-phosphopantothenate wikipedia.orgnih.govresearchgate.netfrontiersin.org.
The catalytic mechanism varies slightly among different PanK types. For PanK-II (found predominantly in eukaryotes), a concerted mechanism with a dissociative transition state has been proposed wikipedia.org. ATP binds within a groove formed by residues of the P-loop and adjacent amino acids, with conserved Lys-101 being critical for ATP binding wikipedia.org. Pantothenate is oriented and bound through hydrogen bond interactions with residues such as Asp-127, Tyr-240, Asn-282, Tyr-175, and His-177 wikipedia.org. Upon binding of both ATP and pantothenate, Asp-127 deprotonates the C1 hydroxyl group of pantothenate, allowing its oxygen to attack the γ-phosphate of the bound ATP. Charge stabilization of the β- and γ-phosphate groups is achieved by Arg-243, Lys-101, and a coordinated Mg2+ ion wikipedia.org.
Mammalian PanK3 operates by a compulsory ordered kinetic mechanism, with ATP serving as the leading substrate researchgate.netnih.gov. There are three distinct types of PanK identified: PanK-I (bacterial), PanK-II (eukaryotic and some bacterial, e.g., Staphylococci), and PanK-III (found in various bacteria like Thermotoga maritima and Helicobacter pylori) wikipedia.orgnih.gov. Pantothenate kinase activity is primarily regulated through feedback inhibition by acetyl-CoA, which competitively binds to the ATP binding site wikipedia.orgresearchgate.netnih.gov.
Aspartate-1-Decarboxylase (PanD) Aspartate-1-decarboxylase (EC 4.1.1.11), encoded by the panD gene, plays a critical role in this compound biosynthesis by catalyzing the α-decarboxylation of L-aspartate to produce β-alanine and carbon dioxide (CO2) ebi.ac.ukresearchgate.netnih.govuniprot.orgresearchgate.net. This enzyme is a member of the pyruvoyl-dependent enzyme family ebi.ac.ukresearchgate.netuniprot.org.
A unique feature of aspartate-1-decarboxylase is its requirement for an autocatalytic post-translational modification to become active. This involves the cleavage of the Gly24-Ser25 peptide bond, which converts Ser25 into a pyruvoyl group, forming the active enzyme ebi.ac.uk. The catalytic mechanism proceeds as follows:
Imine Formation: The amino group of L-aspartate forms an imine linkage with the integral pyruvoyl group of the enzyme ebi.ac.uk.
Decarboxylation: The iminium intermediate undergoes decarboxylation, with the pyruvoyl group's carbonyl acting as an electron sink, leading to the formation of an extended enolate intermediate ebi.ac.uk.
Reprotonation and Hydrolysis: The enolate is subsequently reprotonated by Tyr58 to form an imine intermediate of the product, β-alanine. Finally, hydrolysis releases β-alanine and regenerates the pyruvoyl group, preparing the enzyme for another catalytic cycle ebi.ac.uk.
The Escherichia coli aspartate-1-decarboxylase has a molecular size of 58 kDa, while the Helicobacter pylori enzyme is known to be a tetramer nih.govresearchgate.net.
α-Ketopantoate Reductase (KPR) α-Ketopantoate reductase (EC 1.1.1.169), also known as ketopantoate reductase (KPR), catalyzes the NADPH-dependent reduction of α-ketopantoate to D-(-)-pantoate nih.govnih.govresearchgate.netuga.eduacs.org. D-(-)-pantoate is an essential precursor for this compound synthesis uga.edu.
Kinetic studies on E. coli KPR reveal an ordered sequential mechanism, where NADPH binds first, followed by α-ketopantoate. Product release then occurs in the order of pantoate followed by NADP+ nih.gov. The catalytic mechanism involves a single general acid/base, with enzyme groups exhibiting pK values around 7.8 to 8.4 nih.govnih.govresearchgate.net. The enzyme demonstrates stereospecific transfer of the pro-S hydrogen atom from NADPH to the C-2 position of α-ketopantoate nih.gov. Interestingly, hydride transfer is generally not the rate-limiting step in catalysis for E. coli KPR nih.govacs.org.
Mutagenesis studies have identified key active site residues in E. coli KPR. Lys176 is proposed to function as a general acid in the reduction of ketopantoate, while Glu256 plays an important role in substrate binding nih.govresearchgate.net. While E. coli KPR is a monomeric enzyme, KPR from Staphylococcus aureus forms a stable dimeric complex and exhibits positive cooperativity with respect to its cofactor, suggesting variations in mechanisms across different organisms uga.edu.
Structural Characterization of Key Enzymes
Structural studies, particularly X-ray crystallography, have provided significant insights into the architecture and catalytic mechanisms of key enzymes in this compound metabolism.
Crystal structures of pantothenate synthetase (PS) from Mycobacterium tuberculosis have revealed its dimeric nature, with each subunit comprising two domains: a large N-terminal domain and a smaller C-terminal domain nih.govrcsb.org. The active-site cavity is located on the N-terminal domain and is partially covered by a flexible wall of the C-terminal domain nih.govrcsb.org. This flexible wall is crucial as it allows for the diffusion of bulky molecules, such as the ATP analog AMPCPP, into the active site nih.govrcsb.org.
Structural analyses of PS in complex with various ligands, including AMPCPP, pantoate, and the reaction intermediate pantoyl adenylate, provide "snapshots" of the enzyme in action nih.govacs.orgrcsb.orgacs.org. These structures demonstrate that ATP and pantoate bind tightly in the active site, positioning the carboxyl oxygen of pantoate near the α-phosphorus atom of ATP for the in-line nucleophilic attack nih.govrcsb.org. The pantoate binding site is situated deep within the active site cavity, with specific hydrogen bonding interactions observed, for example, with Gln72 and Gln164 in M. tuberculosis PS nih.gov.
Furthermore, structures of PS complexed with AMP and β-alanine have confirmed that the binding of β-alanine occurs only after the formation of the pantoyl adenylate intermediate. In this complex, the phosphate (B84403) group of AMP acts as an anchor for β-alanine binding acs.orgacs.org. Notably, M. tuberculosis PS exhibits a closed conformation in its various complexed forms, in contrast to the E. coli enzyme, and shows no significant domain movement between its apo and complexed states acs.org.
Structural characterization of pantothenate kinase (PanK) has elucidated the molecular basis of its substrate and ligand binding, as well as its regulatory mechanisms.
For PanK-II enzymes, structural data indicate that ATP binds at a specific groove, while pantothenate interacts through hydrogen bonds with active site residues wikipedia.org. Mammalian PanK3, a dimeric enzyme, undergoes significant conformational changes between inactive "open" and active "closed" states nih.gov. ATP binding stabilizes the active closed conformation, whereas acetyl-CoA binding stabilizes the inactive open conformation nih.gov. The communication between the two protomers of the dimer is mediated by an α-helix that interacts with both the ATP-binding site and the substrate/inhibitor-binding site of the opposing protomer, forming a ring-like structure that stabilizes the assembly in either state nih.gov. This cooperative switching mechanism ensures coordinated regulation of both active sites in response to intracellular ATP and acyl-CoA levels nih.gov.
In E. coli PanK (a PanK-I type), coenzyme A (CoA), an allosteric regulator, binds to a site that partially overlaps with the ATP binding site, with the 5'-phosphate of CoA overlapping with the γ-phosphate of ATP nih.govrcsb.org. The pantetheine (B1680023) tail of CoA largely overlaps with the pantothenate binding site nih.gov. The binding of pantothenate itself induces a significant conformational change in amino acids 243-263, which form a "lid" that folds over the open pantothenate binding groove, facilitating catalysis rcsb.org.
Interestingly, Type III PanKs, such as the enzyme from Thermotoga maritima, belong to the acetate (B1210297) and sugar kinase/heat shock protein 70/actin (ASKHA) superfamily, adopting a different structural fold compared to the P-loop kinase superfamily of E. coli PanK nih.gov. A novel feature of the PanK-III homodimer is a shared active site between its two monomers nih.gov. Structural analysis and mutagenesis studies have identified three highly conserved aspartate residues as critical for PanK-III catalysis nih.gov.
Active Site Architecture and Catalytic Mechanisms
The active sites of enzymes involved in this compound metabolism are precisely structured to facilitate specific chemical transformations. Pantothenate kinase (PanK), the initial and rate-limiting enzyme in CoA biosynthesis, phosphorylates this compound to 4'-phosphopantothenate. In the active site of PanK, this compound is oriented through hydrogen bonds with specific amino acid residues, including aspartate, tyrosine, histidine, and asparagine. wikipedia.org For PanK-II, a proposed catalytic mechanism for the phosphoryl transfer reaction is a concerted mechanism involving a dissociative transition state. wikipedia.org Adenosine triphosphate (ATP) binding occurs at a groove formed by residues of the P loop, with Lys-101 being a key residue for ATP binding. wikipedia.org Additionally, Lys-101, Ser-102, Glu-199, and Arg-243 orient the nucleotide within this binding groove. wikipedia.org Type III PanKs (PanK-III), which belong to the acetate and sugar kinase/heat shock protein 70/actin (ASKHA) protein superfamily, possess highly conserved active site motifs, and three conserved aspartate residues are critical for their catalysis. nih.gov In contrast, type I PanK, such as that found in Escherichia coli, is a member of the "P-loop kinase" superfamily. nih.gov
Pantothenate synthetase (PS) catalyzes the ATP-dependent condensation of pantoate and β-alanine to form this compound. nih.govnih.gov This enzyme functions as a homodimer, with each subunit containing two domains. nih.govtandfonline.com The active-site cavity is located on the N-terminal domain, which is partially covered by the C-terminal domain. nih.gov The catalytic mechanism of PS proceeds through a two-step reaction: first, the formation of an enzyme-bound intermediate, pantoyl adenylate, from ATP and pantoate, followed by a nucleophilic attack on this intermediate by β-alanine to yield this compound and AMP. nih.govscholaris.ca Studies indicate that AMPCPP (a non-hydrolyzable ATP analog) and pantoate cannot bind simultaneously in the active site due to steric and charge repulsions between the α-phosphate group of the ATP analog and the carboxyl group of pantoate. nih.gov
Aspartate α-decarboxylase (PanD) is responsible for producing β-alanine, another precursor for this compound biosynthesis. whiterose.ac.ukacs.org The catalytic activity of PanD depends on the formation of a covalently-bound pyruvoyl group from a serine residue via peptide backbone rearrangement. whiterose.ac.ukacs.org In the presence of its regulatory protein PanZ and acetyl-CoA (AcCoA), the pyruvoyl cofactor at the active site is unexpectedly found as a methyl ketone hydrate (B1144303). whiterose.ac.ukacs.org This hydrated form is stabilized by hydrogen bonds to residues like Gly24, Thr57, and Asn72, providing an additional mechanism for inhibiting catalytic activity by preventing direct reaction with the substrate. whiterose.ac.ukacs.org
Conformational Dynamics During Enzyme Action
Enzymes involved in this compound metabolism often exhibit significant conformational changes that are integral to their catalytic cycles and regulatory mechanisms. Human PanK3, for instance, exists in two distinct conformations: an "open" inactive state, stabilized by the binding of acetyl-CoA to its carboxyl-terminal nucleotide binding domain, and a "closed" active state, stabilized by ATP binding. semanticscholar.org This highlights a highly cooperative transition between these states, with structural alterations occurring at each intermediate step of the catalytic cycle. semanticscholar.org
In contrast to the conformational flexibility observed in some PanK isoforms, the active site of Mycobacterium tuberculosis PanK (MtPanK) does not undergo significant structural changes during substrate binding and catalysis. researchgate.net Instead, substrates and products are thought to change positions within a preformed, relatively rigid binding site. researchgate.net
Pantothenate synthetase also demonstrates conformational dynamics. Its active site cavity is flexible, facilitating the entry and exit of substrates and products, which assists in catalysis. tandfonline.com The binding of ATP to pantothenate synthetase is proposed to induce a hinge-bending motion, drawing the two domains of the enzyme closer together, transitioning from an open apo-structure to a closed, catalytically relevant conformation. psu.edu Notably, plant pantothenate synthetases exhibit substantial allosteric effects, a feature largely absent in the Escherichia coli enzyme. nih.gov This allosteric behavior in plant enzymes is attributed to specific subunit contacts that confer a selective advantage, balancing efficient catalysis even at low pantoate levels, without altering the active site architecture itself. nih.gov
Enzyme-Ligand Interactions and Inhibition Studies
Understanding the specific interactions between enzymes and their ligands, including substrates, products, and inhibitors, is crucial for elucidating catalytic mechanisms and developing targeted interventions.
Binding Pockets and Interaction Sites
For pantothenate kinase, the pantothenate substrate binds to its active site through hydrogen bond interactions with specific residues such as Asp-127, Tyr-240, Asn-282, Tyr-175, and His-177. wikipedia.org The ATP binding site is a distinct groove formed by residues of the P loop and adjacent residues, with Lys-101 being critical for ATP binding. wikipedia.org The pantothenate-binding site itself is highly flexible, and the binding of various ligands can induce distinct protein conformations. caldic.com
In pantothenate synthetase, ATP binds within the N-terminal domain, while pantoate occupies a pocket on the other domain of the enzyme. psu.edu The precise positioning of these substrates within their respective binding pockets is essential for the two-step condensation reaction.
Allosteric Regulation Sites
Allosteric regulation plays a significant role in controlling the activity of this compound metabolizing enzymes, particularly pantothenate kinase. PanK activity is primarily regulated by feedback inhibition from CoA and its thioesters, such as acetyl-CoA and malonyl-CoA. wikipedia.orgsemanticscholar.orgeujournal.org CoA acts as a competitive inhibitor by binding to the ATP binding site, thereby preventing ATP from binding to Lys-101. wikipedia.org Different human PanK isoforms exhibit varying sensitivities to acetyl-CoA inhibition, with PanK2 being the most strongly inhibited and PanK1β the least. semanticscholar.org The PanK1α isoform possesses an N-terminal regulatory domain that mediates feedback inhibition by free CoA and acyl-CoA, and is also regulated by acetyl-CoA and malonyl-CoA. wikipedia.org Interestingly, type III PanK enzymes are not inhibited by CoA or its thioesters. nih.gov
Plant pantothenate synthetases demonstrate pronounced allosteric effects, in contrast to the non-allosteric behavior of the Escherichia coli enzyme. nih.gov These allosteric interactions, which are balanced for efficient catalysis at low pantoate levels, are mediated by specific subunit contacts. nih.gov Mutations within the putative subunit interface of Arabidopsis thaliana pantothenate synthetase have been shown to significantly attenuate or modify its allosteric properties without affecting the enzyme's dimeric state. nih.gov
Aspartate α-decarboxylase (PanD) is regulated by its interaction with the PanZ protein, particularly in complex with acetyl-CoA (PanZ·AcCoA). whiterose.ac.ukacs.org This PanD-PanZ complex formation leads to the sequestration of the pyruvoyl cofactor of PanD as a ketone hydrate at the active site. whiterose.ac.ukacs.org This conformational change, induced by PanZ binding, alters the active site microenvironment, thereby inhibiting catalysis by preventing substrate binding. whiterose.ac.ukacs.org
Enzyme Complex Assembly and Cellular Localization
Pantothenate kinase enzymes exhibit diverse forms and cellular distributions. Eukaryotic PanK-II enzymes frequently exist as different isoforms, such as PanK1, PanK2, PanK3, and PanK4, which are expressed in a tissue-specific manner. semanticscholar.org These isoforms possess nearly identical catalytic cores but differ in their N-termini, which direct them to distinct subcellular compartments. semanticscholar.org For example, human PanK1α is targeted to the nucleus, while PanK1β is associated with endosomes. semanticscholar.org Mycobacterium tuberculosis PanK (MtPanK) is a homodimeric P-loop kinase. researchgate.net Type III PanK from Thermotoga maritima is also a dimer. nih.gov
Pantothenate synthetase functions as a homodimer. nih.govnih.govtandfonline.com This dimeric assembly is fundamental to its catalytic activity.
Aspartate α-decarboxylase (PanD) forms a complex with its regulatory protein, PanZ, known as the PanD-PanZ complex. whiterose.ac.ukacs.org This protein-protein complex plays a crucial role in the regulation of β-alanine production, and by extension, pantothenate biosynthesis. whiterose.ac.ukacs.org
Regulatory Mechanisms in D Pantothenate and Coa Metabolism
Feedback Inhibition and Allosteric Control
Feedback inhibition and allosteric control are primary regulatory strategies in the d-pantothenate and CoA biosynthetic pathways.
CoA and Thioester Feedback on Pantothenate Kinase (PanK)
Pantothenate kinase (PanK), also known as CoaA, catalyzes the initial and rate-limiting step in the CoA biosynthetic pathway: the phosphorylation of pantothenate to 4'-phosphopantothenate. wikipedia.orgnih.govasm.orgacs.orgresearchgate.netoup.com This enzyme's activity is stringently regulated by feedback inhibition from CoA and its thioesters, such as acetyl-CoA and malonyl-CoA, which are end-products of the pathway. wikipedia.orgnih.govresearchgate.netnih.govnih.govasm.orgasm.orgnih.govresearchgate.netportlandpress.comrcsb.org
In Escherichia coli, nonesterified CoA (CoASH) is a more potent inhibitor of PanK activity in vitro than CoA thioesters, being five times more effective than acetyl-CoA. nih.govresearchgate.netnih.gov This inhibition by CoASH is competitive with respect to ATP, indicating that CoA binds to the ATP binding site, preventing ATP binding. wikipedia.orgresearchgate.netnih.gov This mechanism allows the cell to coordinate CoA production with its energy state. researchgate.net
Mammalian PanK isoforms also exhibit feedback inhibition by CoA and its thioesters, although their sensitivities vary. wikipedia.orgnih.govnih.govresearchgate.netportlandpress.compnas.org For instance, human PanK1β is inhibited less strongly by acetyl-CoA (IC50 around 5 µM), while PanK2 is more potently inhibited (IC50 around 0.1 µM). wikipedia.orgnih.gov PanK3 is also strongly inhibited by acetyl-CoA (IC50 of 1 µM). nih.gov The binding of acetyl-CoA to mammalian PanK3 induces a large conformational change, stabilizing an "open" catalytically inactive state by occupying the ATP binding pocket and threading through the pantothenate-binding site. nih.govportlandpress.comrcsb.orgnih.gov This allosteric regulation ensures that both active sites of the dimeric mammalian PanKs coordinately switch between active and inactive states in response to intracellular ATP and acyl-CoA concentrations. nih.govnih.gov
However, not all PanK types are susceptible to this feedback inhibition. Type III PanKs, found in some bacteria like Thermotoga maritima, are not downregulated by increased CoA levels. asm.orgasm.orgmdpi.com
Table 1: Inhibition of Human PanK Isoforms by Acetyl-CoA
| PanK Isoform | IC50 for Acetyl-CoA (approx.) |
| PanK1β | 5 µM |
| PanK2 | 0.1 µM |
| PanK3 | 1 µM |
Long-chain acylcarnitines can activate PanK2 and PanK3, counteracting the inhibition by acetyl-CoA. wikipedia.orgpnas.orgplos.org This positive regulation mechanism helps ensure an ample supply of CoA, particularly in mitochondria, to support β-oxidation when there is an increased demand for the cofactor. pnas.org
Regulation of Precursor Availability
Controlling the availability of precursors is another critical regulatory point in this compound biosynthesis.
Control of β-Alanine Production (e.g., PanD-PanZ Complex in E. coli)
In Escherichia coli, β-alanine is a crucial precursor for pantothenate biosynthesis, produced by the decarboxylation of L-aspartate by aspartate α-decarboxylase (PanD). acs.orgnih.gov PanD is initially synthesized as a zymogen (proPanD) that requires activation. nih.gov The PanZ protein, an acetyl-CoA sensor, plays a dual role in regulating β-alanine production. acs.orgnih.govnih.govebi.ac.ukresearchgate.netuniprot.orgebi.ac.uk
PanZ is essential for the in vivo activation of E. coli proPanD, as the uncatalyzed rearrangement to form the pyruvoyl cofactor is too slow to support growth. acs.orgnih.govresearchgate.net The interaction between PanZ and proPanD is dependent on the presence of CoA or acetyl-CoA. nih.gov Low-level expression of PanZ facilitates the activation of PanD. nih.gov
However, PanZ also exerts a negative feedback mechanism. acs.orgnih.govnih.govuniprot.org Overexpression of PanZ leads to inhibition of the pantothenate biosynthesis pathway by inhibiting the catalysis of activated PanD. acs.orgnih.govnih.gov This inhibition occurs through the formation of a PanD-PanZ complex, which sequesters the pyruvoyl cofactor as a ketone hydrate (B1144303), thereby limiting the supply of β-alanine in response to cellular CoA concentration. acs.orgnih.govpdbj.org This CoA-dependent regulation by the PanD-PanZ complex effectively controls the flux through the entire pantothenate biosynthetic pathway. nih.gov
Metabolic Flux Control Points
Identifying and manipulating metabolic flux control points are vital for optimizing this compound production.
Identification of Rate-Limiting Steps in Biosynthesis (e.g., PanK, PanB)
The phosphorylation of pantothenate catalyzed by PanK is widely recognized as the primary rate-limiting step in CoA biosynthesis in E. coli and many other organisms. wikipedia.orgnih.govasm.orgacs.orgresearchgate.netoup.comresearchgate.netmdpi.comnih.govresearchgate.net This step is subject to potent feedback inhibition by CoA and its thioesters, making it a critical control point for intracellular CoA levels. nih.govoup.comresearchgate.netnih.govresearchgate.netportlandpress.comresearchgate.net
Beyond PanK, other enzymes have also been identified as potential rate-limiting steps depending on the organism and specific conditions. In the biosynthesis of pantothenate itself, ketopantoate hydroxymethyltransferase (PanB) has been identified as a serious bottleneck in some systems. google.com PanB catalyzes the conversion of α-ketoisovalerate to α-ketopantoate. google.com Research in Salmonella enterica serovar Typhimurium suggests that PanB can be a limiting step for pantothenate synthesis, with overexpression of PanB alone increasing CoA production by 40-50%. nih.govasm.orgresearchgate.net This indicates that the supply of endogenous pantoate can be limiting for pantothenate biosynthesis. nih.gov
Table 2: Key Rate-Limiting Enzymes in this compound and CoA Biosynthesis
| Enzyme | Reaction Catalyzed (Simplified) | Role in Pathway |
| PanK | Pantothenate → 4'-Phosphopantothenate | Primary rate-limiting step in CoA biosynthesis |
| PanB | α-Ketoisovalerate → α-Ketopantoate | Rate-limiting step in pantothenate biosynthesis |
Redirecting Carbon Flux for Optimized Production
Understanding and manipulating these rate-limiting steps are crucial for metabolic engineering efforts aimed at optimizing this compound production. By alleviating bottlenecks, carbon flux can be redirected towards the desired product. For instance, introducing specific mutations into the panB gene can reduce the bottleneck associated with PanB activity, leading to increased pantothenate production. google.com Overexpression of panB has also been shown to increase pantothenate and subsequently CoA production. nih.govasm.orgresearchgate.net
Strategies for enhanced this compound biosynthesis often involve genetic modifications to overcome feedback inhibition and enhance the activity of rate-limiting enzymes. For example, engineering PanK to be feedback-resistant can lead to increased CoA levels. nih.gov Similarly, modulating the PanD-PanZ interaction to ensure efficient β-alanine production while avoiding inhibitory effects of PanZ overexpression is important for optimizing pantothenate yield. acs.orgnih.govnih.gov
Biological Roles and Functional Significance of D Pantothenate
Involvement in Intermediary Metabolism via CoA and ACP
Biosynthesis of Key Biomolecules
Sterols, Cholesterol, and Steroid Hormones
Coenzyme A plays a fundamental role in the synthesis of sterols, including cholesterol, and various steroid hormones oregonstate.edunootropicsexpert.comdarwin-nutrition.frbccampus.ca. Acetyl-CoA, a derivative of CoA, serves as a primary building block for the biosynthesis of cholesterol and steroid hormones, which include sex hormones and adrenocortical hormones nootropicsexpert.comdarwin-nutrition.fr. This involvement highlights d-pantothenate's indirect but essential contribution to lipid metabolism and endocrine system function.
Neurotransmitters (e.g., Acetylcholine)
This compound is integral to the formation of the neurotransmitter acetylcholine (B1216132) (ACh) consensus.apporegonstate.edunootropicsexpert.comdarwin-nutrition.frbccampus.cadrbillspetnutrition.comorthomolecular.org. Acetyl-CoA, derived from CoA, is specifically required for the acetylation of choline (B1196258) to form acetylcholine nootropicsexpert.combccampus.canih.govaltmedrev.com. Acetylcholine is a key neurotransmitter in both the central and peripheral nervous systems, playing roles in muscle function, memory, and cognitive processes consensus.appnootropicsexpert.comnih.govnih.gov. The localization of pantothenate primarily within myelin-containing structures in the brain further suggests its role in supporting cerebral myelin synthesis, which is also linked to acetylcholine nih.gov.
Heme Synthesis
Pantothenic acid, the active form of this compound, is important in the synthesis of porphyrin, which is a precursor of heme drbillspetnutrition.com. Heme is a crucial component of hemoglobin, the oxygen-carrying pigment in red blood cells, and is also found in various other hemoproteins involved in electron transport and enzymatic reactions drbillspetnutrition.commitoproteome.org. Coenzyme A also has a role in heme biosynthesis frontiersin.org.
Non-Ribosomal Peptides and Polyketides
Coenzyme A and its derivatives are essential for the biosynthesis of non-ribosomal peptides and polyketides asm.orgnih.govnih.govresearchgate.netoup.com. CoA provides the 4'-phosphopantetheine (B1211885) prosthetic group, which is incorporated into carrier proteins involved in the synthesis of these complex secondary metabolites asm.orgnih.govnih.govresearchgate.netoup.com. These compounds are often biologically active and include a wide range of natural products with diverse functions, such as antibiotics and immunosuppressants.
Post-Translational Protein Modification (e.g., 4'-Phosphopantetheinylation of Acyl Carrier Proteins and other enzymes)
A significant biological role of this compound is its contribution to post-translational protein modification, specifically through the 4'-phosphopantetheinylation of various proteins asm.orgnih.govnih.govoup.comwikidata.org. The 4'-phosphopantetheine moiety, derived from Coenzyme A, acts as a prosthetic group covalently attached to a serine residue in several acyl carrier proteins (ACPs) asm.orgnih.govorthomolecular.orgwikipedia.org. This modification is crucial for the function of ACPs in fatty acid synthesis orthomolecular.orgaltmedrev.comwikipedia.org. It is also found in peptidyl carrier proteins (PCPs) and aryl carrier proteins (ArCPs) that are part of nonribosomal peptide synthetases (NRPS), where it shuttles intermediates between the active sites of enzymes involved in fatty acid, nonribosomal peptide, and polyketide synthesis asm.orgnih.govnih.govoup.comwikipedia.org. The attachment of this moiety is mediated by acyl carrier protein synthase (ACPS), which is a 4'-phosphopantetheinyl transferase wikipedia.org. The flexibility and length of the 4'-phosphopantetheine chain (approximately 2 nm) allow it to efficiently transfer acyl groups within multi-enzyme complexes altmedrev.comwikipedia.org.
Specific Metabolic Impacts in Biological Systems
Microbial Physiology and Virulence (e.g., Mycobacterium tuberculosis, Toxoplasma gondii)
The biosynthesis and metabolism of this compound and Coenzyme A are critical for the physiology and virulence of various microorganisms, making these pathways attractive targets for antimicrobial drug development nih.govresearchgate.netplos.org.
In Toxoplasma gondii, an obligate intracellular parasite, the complete pathway for pantothenate synthesis and its subsequent metabolism to Coenzyme A is present and essential for parasite growth nih.govresearchgate.net. Unlike mammals, which rely on dietary sources for pantothenate, T. gondii has the ability to synthesize it de novo frontiersin.orgplos.orgnih.govresearchgate.net. This biosynthetic pathway in T. gondii has been identified as a promising target for novel chemotherapeutic agents frontiersin.orgplos.orgnih.gov. For instance, inhibitors designed to target pantothenate synthetase in Mycobacterium tuberculosis have also shown efficacy in inhibiting T. gondii growth nih.gov. T. gondii possesses two isoforms of pantothenate kinases (PanK1 and PanK2) that catalyze the initial phosphorylation of pantothenate to 4'-phosphopantothenate, a critical step in CoA synthesis frontiersin.orgresearchgate.net. While CoA synthesis is essential for the acute tachyzoite stage of T. gondii, pantothenate synthesis is particularly crucial for the establishment of chronic infection researchgate.net.
For Mycobacterium tuberculosis, the pathogen responsible for tuberculosis, the CoA biosynthetic pathway is a well-studied target for antibacterial agents nih.govresearchgate.net. Differences between the bacterial and mammalian proteins involved in the pantothenate kinase (PanK) and phosphopantetheine adenylyltransferase (PPAT) reactions make this pathway a distinct target for selective inhibition nih.govoup.com. Pantothenate synthetase from M. tuberculosis has been characterized, further supporting its potential as a drug target nih.gov.
Compound Names and PubChem CIDs
Mammalian Brain Metabolism (e.g., Myelin Synthesis, Huntington's Disease related metabolic perturbations)
This compound, also known as vitamin B5, is an indispensable precursor for the biosynthesis of coenzyme A (CoA), a molecule central to numerous metabolic pathways, including those vital for mammalian brain function. Its role in the brain extends to critical processes such as myelin synthesis and is implicated in metabolic perturbations observed in neurodegenerative conditions like Huntington's disease.
Myelin Synthesis In the mammalian brain, this compound plays a crucial role in myelin synthesis through its conversion to coenzyme A. Coenzyme A, particularly in its acetyl-CoA form, is essential for the synthesis of the complex fatty-acyl chains that constitute myelin researchgate.netnih.govnih.gov. Myelin is a lipid-rich sheath that insulates nerve fibers, facilitating efficient nerve impulse transmission. Research indicates that cerebral this compound is predominantly localized within myelin-containing structures in the rat brain, suggesting a direct functional relationship with myelin structure and function researchgate.netnih.govnih.gov. This localization supports its role in supporting myelin synthesis, as acetyl-CoA and various other acyl-CoAs are obligate precursors in this complex process nih.gov. Furthermore, acetyl-CoA is also necessary for the production of acetylcholine, a neurotransmitter that is integral to the maintenance of myelinated neurons nih.gov. The developing brain exhibits high iron content in oligodendrocytes, which are the myelin-producing cells, likely due to the significant energy demands associated with myelin synthesis. Studies have shown that restricting iron in the diet can lead to hypomyelination in rat models, underscoring the interconnectedness of these metabolic processes uni-muenchen.de.
Huntington's Disease Related Metabolic Perturbations Huntington's disease (HD) is a severe neurodegenerative disorder characterized by an expanded CAG repeat in the HTT gene, leading to progressive psychiatric, cognitive, and motor symptoms doaj.orgmdpi.comnih.govwikipedia.org. Recent research has identified significant metabolic perturbations in the brains of individuals with HD, including a pervasive lowering of vitamin B5 (d-pantothenic acid) doaj.orgmdpi.comnih.gov. This reduction in cerebral pantothenate, the obligatory precursor of CoA, is a newly identified metabolic defect in human HD doaj.orgnih.gov.
The deficiency of cerebral pantothenate in HD patients is hypothesized to contribute to neurodegeneration and dementia through several mechanisms:
Impairment of neuronal CoA biosynthesis doaj.orgmdpi.comnih.gov.
Stimulation of polyol-pathway activity doaj.orgmdpi.comnih.gov.
Impairment of glycolysis and tricarboxylic acid (TCA) cycle activity doaj.orgmdpi.comnih.gov.
Modification of brain-urea metabolism doaj.orgmdpi.comnih.gov.
A case-control study involving human HD brains revealed a marked decrease in vitamin B5 levels. The regions of the brain where pantothenate levels are lowered correspond to those that experience more severe damage in HD researchgate.netnih.govnih.gov. Post-mortem metabolomic analyses have confirmed decreased pantothenate levels in the brains of HD patients, suggesting that this reduction may lead to myelin metabolism disorders and subsequent myelin loss mdpi.com.
The following table summarizes the observed changes in cerebral this compound in Huntington's Disease:
| Condition | Cerebral this compound Level (relative to control) | Affected Brain Regions | Potential Consequences | Source |
| Huntington's Disease | Approximately 55% of control values | Multiple brain regions, corresponding to areas of severe damage | Impaired neuronal CoA biosynthesis, stimulated polyol-pathway activity, impaired glycolysis and TCA cycle, modified brain-urea metabolism, myelin metabolism disorders, neurodegeneration/dementia | researchgate.netnih.govnih.govdoaj.orgmdpi.comnih.govmdpi.com |
Related Metabolic Perturbations: Pantothenate Kinase-Associated Neurodegeneration (PKAN) While distinct from Huntington's disease, Pantothenate Kinase-Associated Neurodegeneration (PKAN) provides further insight into the critical role of this compound metabolism in brain health. PKAN is a rare autosomal recessive neurodegenerative disorder caused by mutations in the PANK2 gene, which encodes pantothenate kinase 2 uni-muenchen.deuniprot.orgnih.govtermedia.pltermedia.pl. This enzyme catalyzes the first step in CoA biosynthesis from this compound nih.govtermedia.pltermedia.pl.
PKAN is characterized by the accumulation of iron in specific brain regions, particularly the globus pallidus, which often presents as a distinctive "eye-of-the-tiger" sign on MRI scans uni-muenchen.denih.govtermedia.plajnr.org. Microscopic examination of brain tissue in PKAN patients reveals neuroaxonal and myelin degeneration termedia.pltermedia.pl. The defective PANK2 activity leads to a decrease in CoA production, which can result in the accumulation of cysteine and cysteine-containing compounds in the basal ganglia. This accumulation is thought to lead to iron chelation and subsequent autooxidation of cysteine in the presence of iron, generating harmful free radicals termedia.pltermedia.pl. The juvenile form of Huntington's disease can sometimes be confused with PKAN due to overlapping clinical features, such as an akinetic-rigid syndrome medscape.com.
Advanced Research Methodologies and Analytical Techniques
Biochemical Assays for Enzyme Activity Quantification
Biochemical assays are fundamental to understanding the kinetics and regulation of enzymes within the d-Pantothenate synthesis pathway. These assays are designed to measure the rate of the reaction catalyzed by a specific enzyme, providing crucial data on its efficiency and response to various substrates and inhibitors.
One common approach involves coupled enzyme assays. For instance, the activity of pantothenate synthetase (PanC), which condenses D-pantoate and β-alanine, can be measured by coupling the production of adenosine (B11128) monophosphate (AMP) to the oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). This is achieved through the sequential action of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase, where the decrease in NADH absorbance is monitored spectrophotometrically. frontiersin.org Similarly, the activity of pantoate kinase (PoK), an enzyme found in some archaea, is quantified by measuring the adenosine diphosphate (B83284) (ADP) generated from the reaction. This is coupled to the pyruvate kinase/lactate dehydrogenase (PK/LDH) reaction, where the oxidation of NADH is again measured. nih.gov
For pantothenate kinase (PanK), the primary rate-limiting enzyme in the coenzyme A (CoA) biosynthetic pathway, activity can be determined by quantifying the amount of 4'-phosphopantothenate produced. nih.gov In some organisms, like Plasmodium falciparum, PanK activity is assessed by measuring ADP production using commercially available kits that generate a fluorescent signal. frontiersin.org Radiochemical assays have also been employed, which offer high sensitivity for detecting enzyme activity. researchgate.net
A summary of common enzyme assays for the this compound pathway is presented below:
Interactive Data Table: Biochemical Assays for this compound Pathway Enzymes| Enzyme | Assay Principle | Measured Product/Substrate | Detection Method |
|---|---|---|---|
| Pantothenate Synthetase (PanC) | Coupled enzyme assay | AMP (via NADH oxidation) | Spectrophotometry |
| Pantoate Kinase (PoK) | Coupled enzyme assay | ADP (via NADH oxidation) | Spectrophotometry |
| Pantothenate Kinase (PanK) | Direct product quantification | 4'-phosphopantothenate | Various (e.g., chromatography) |
| Pantothenate Kinase (PanK) | Coupled enzyme assay | ADP | Fluorescence |
| Pantothenate Kinase (PanK) | Radiochemical assay | Radiolabeled product | Scintillation counting |
Genetic Engineering and Molecular Biology Techniques
Genetic engineering and molecular biology techniques are powerful tools for manipulating the this compound biosynthetic pathway to enhance production or to study the function of specific enzymes.
A common strategy to increase the production of this compound is to overexpress the genes encoding the key enzymes in the pathway. nih.gov For example, in Corynebacterium glutamicum, the overexpression of the panBC operon, which encodes ketopantoate hydroxymethyltransferase and pantothenate synthetase, along with genes for L-valine synthesis (ilvBNCD), has been shown to significantly increase this compound accumulation. nih.govasm.org This is often achieved by cloning these genes into expression plasmids, which are then introduced into the host organism. nih.gov
In Escherichia coli, systematic metabolic engineering has been employed to boost this compound yields. This includes the overexpression of genes such as those for acetohydroxy acid synthase II, pantothenate synthetase, and ketol-acid reductoisomerase. researchgate.netnih.gov Additionally, the expression of competing pathways can be attenuated or deleted. For instance, reducing the carbon flux towards L-valine biosynthesis by targeting aminotransferases has led to increased this compound production. nih.gov The CRISPR-Cas9 system is a modern tool used for precise gene deletion and promoter replacement to fine-tune gene expression within the pathway. nih.gov
These genetic manipulations can redirect metabolic flux towards the desired product. For instance, deleting the ilvA gene in C. glutamicum abolishes L-isoleucine synthesis, leading to an increased availability of the precursor ketoisovalerate for this compound synthesis. nih.govasm.org
Site-directed mutagenesis is a technique used to introduce specific amino acid changes in a protein to study its structure-function relationship. This method is invaluable for characterizing the active site and regulatory domains of enzymes in the this compound pathway.
By mutating conserved residues in pantothenate synthetase from Mycobacterium tuberculosis, researchers have identified key amino acids essential for substrate binding and the formation of the pantoyl adenylate intermediate. nih.gov For example, alanine (B10760859) scanning mutagenesis, where specific residues are replaced by alanine, has been used to probe the roles of amino acids like His44, His47, and Lys160 in the enzyme's catalytic activity. nih.gov
In the case of pantoate kinase from Thermococcus kodakarensis, site-directed mutagenesis of seven conserved residues revealed that Ser104, Glu134, and Asp143 are vital for catalysis. nih.gov Other mutations, such as at Arg155 and Thr186, were found to be involved in pantoate recognition and, in the case of Thr186, also in the assembly of the enzyme's dimeric structure. nih.gov This level of detailed analysis helps to elucidate the precise molecular mechanisms of enzyme action.
Metabolic Flux Analysis (MFA) and Metabolic Modeling
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the flow of metabolites through a metabolic network. It provides a systems-level understanding of how cells utilize carbon and other resources to produce various compounds, including this compound.
In the context of this compound production in genetically engineered Corynebacterium glutamicum, MFA has been used to identify metabolic bottlenecks. nih.gov By analyzing the carbon flux, it was discovered that a significant portion of the pyruvate pool is directed towards the branched-chain amino acid pathway, with the flux towards valine being tenfold higher than that towards pantothenate. nih.govresearchgate.net This finding highlights a key limitation in the production pathway and suggests that strategies to modulate the carbon flux at the ketoisovalerate branch point are necessary for further improvements. nih.gov
Metabolic modeling, often used in conjunction with MFA, allows for the in-silico simulation of metabolic networks. These models can predict the effects of genetic modifications on metabolite production and help in designing more efficient production strains. The successful application of MFA has demonstrated that increasing the availability of the precursor ketoisovalerate is crucial for directing the metabolic flux into the this compound-specific pathway. nih.govasm.org
Chromatographic and Spectroscopic Quantification
Accurate quantification of this compound is essential for monitoring its production in fermentation processes and for quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most widely used analytical techniques for this purpose.
HPLC methods for this compound analysis typically employ a reversed-phase column, such as a C18 column. jfda-online.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) adjusted to an acidic pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727). jfda-online.comresearchgate.netnih.gov Detection is commonly performed using a UV detector at a wavelength of around 204-214 nm. jfda-online.comresearchgate.netnih.gov The retention time for calcium pantothenate in one reported method was approximately 5.3 minutes. jfda-online.comresearchgate.net
LC-MS/MS offers superior selectivity and sensitivity compared to HPLC with UV detection, making it particularly suitable for complex samples. sigmaaldrich.com This technique couples the separation power of liquid chromatography with the precise mass detection of a tandem mass spectrometer. For this compound analysis, a C18 column is often used with a mobile phase containing formic acid in water and acetonitrile. rsc.org The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for this compound. jst.go.jp This allows for accurate quantification even in the presence of interfering substances. rsc.org The linearity of LC-MS/MS methods for pantothenic acid has been demonstrated in the range of 10-1500 µg·L⁻¹, with a low detection limit of 3.0 µg·kg⁻¹. cmes.org
A comparison of key parameters for HPLC and LC-MS/MS methods for this compound quantification is provided below:
Interactive Data Table: Comparison of HPLC and LC-MS/MS for this compound Quantification| Parameter | HPLC with UV Detection | LC-MS/MS |
|---|---|---|
| Stationary Phase | Reversed-phase (e.g., C18) | Reversed-phase (e.g., C18) |
| Mobile Phase | Aqueous buffer (e.g., phosphate) and organic solvent (e.g., acetonitrile) | Water with formic acid and acetonitrile with formic acid |
| Detection | UV absorbance (e.g., 204-214 nm) | Tandem mass spectrometry (MRM mode) |
| Selectivity | Moderate | High |
| Sensitivity | Good | Excellent |
| Common Application | Routine analysis of pharmaceutical preparations | Analysis of complex matrices like food and biological samples |
UV Spectrophotometry for Analytical Determination
UV-Visible spectrophotometry provides a simple, cost-effective, and rapid method for the quantitative determination of this compound, typically in its stable salt form, calcium pantothenate. This technique is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.
The analytical method involves dissolving a precisely weighed sample of calcium pantothenate in a suitable solvent system. Studies have shown that a mixture of methanol and water (1:1) is an effective solvent, providing good solubility. The resulting solution is scanned across a UV wavelength range, typically from 200 to 400 nm, to identify the wavelength of maximum absorbance (λmax). For calcium pantothenate, the λmax is consistently observed at approximately 212 nm. nih.govshimadzu.com This specific wavelength is then used for all subsequent quantitative measurements.
Method validation is a critical aspect of UV spectrophotometric analysis, ensuring the procedure is fit for its intended purpose. Key validation parameters include linearity, precision, and accuracy. nih.gov Linearity is established by preparing a series of standard solutions of known concentrations and measuring their absorbance. A linear relationship is typically observed in a concentration range of 5 to 25 µg/mL, with a high correlation coefficient (R²) of 0.999 demonstrating the method's reliability. nih.govshimadzu.com Precision, which assesses the closeness of repeated measurements, is evaluated through intra-day and inter-day studies, with a relative standard deviation (%RSD) below 2% indicating good precision. nih.govshimadzu.com Accuracy is confirmed using the standard addition method, with recovery values falling within 100±2%, confirming that the method accurately measures the analyte. nih.govshimadzu.com The specificity of the method ensures that there is no interference from excipients commonly found in pharmaceutical formulations. nih.govshimadzu.com
| Parameter | Finding | Reference |
|---|---|---|
| Wavelength of Maximum Absorbance (λmax) | 212 nm | nih.govshimadzu.com |
| Solvent System | Methanol:Water (1:1 v/v) | nih.govshimadzu.com |
| Linearity Range | 5 - 25 µg/mL | nih.govshimadzu.com |
| Correlation Coefficient (R²) | 0.999 | nih.govshimadzu.com |
| Precision (%RSD) | < 2% | nih.govshimadzu.com |
| Accuracy (Recovery %) | 100 ± 2% | nih.govshimadzu.com |
X-ray Crystallography for Structural Determination
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about the molecule's spatial conformation, including bond lengths, bond angles, and torsion angles. For this compound, this technique would yield the exact spatial coordinates of each carbon, oxygen, nitrogen, and hydrogen atom, confirming its stereochemistry and revealing the conformation of the pantoic acid and β-alanine moieties.
The process involves irradiating a single crystal of the compound, such as calcium this compound, with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the geometric positions and intensities of these diffracted spots, researchers can mathematically reconstruct a three-dimensional electron density map of the molecule. From this map, the precise location of each atom in the crystal lattice can be determined, leading to a detailed molecular model.
This structural information is invaluable for understanding the molecule's physical and chemical properties and its interaction with biological systems, such as its binding to enzyme active sites. While the principles of X-ray crystallography are well-established for determining molecular structures, specific, publicly available crystallographic data for this compound, such as unit cell dimensions and detailed bond length/angle tables, could not be identified in the conducted search of scientific literature and databases. Such data, were it available, would provide the ultimate confirmation of the compound's structural formula and stereoisomeric form.
Microbiological Assays (Historical Context and Modern Relevance)
Historically, before the widespread availability of modern chromatographic and spectroscopic techniques, the quantification of vitamins like this compound relied heavily on microbiological assays. These assays remain relevant today and are considered a classical and practical method for measuring the biologically active form of the vitamin in various matrices, including pharmaceuticals, foods, and biological fluids. nist.govacs.org
The principle behind the microbiological assay for this compound is based on the fact that certain microorganisms require the vitamin for growth, but cannot synthesize it themselves. The bacterium Lactobacillus plantarum (ATCC 8014) is the most commonly used test organism for this purpose. nist.govchemspider.comnihs.go.jp The assay medium is meticulously prepared to contain all the essential nutrients required for the growth of L. plantarum—such as glucose, amino acids, and other vitamins—with the specific exception of pantothenic acid. nihs.go.jplifetechindia.com
In this deficient medium, the growth of the bacteria is directly proportional to the amount of this compound added from a sample or a standard solution. nihs.go.jp The assay is conducted by preparing a series of tubes with the basal medium. Increasing, known amounts of a this compound standard are added to some tubes to create a standard curve, while the test sample is added to other tubes. lifetechindia.com All tubes are then inoculated with a standardized culture of L. plantarum and incubated, typically for 18-24 hours at 35-37°C. nihs.go.jp
Bacterial growth can be quantified by measuring the turbidity of the culture using a spectrophotometer (turbidimetric method) or by titrating the lactic acid produced as a metabolic byproduct (titrimetric method). nihs.go.jp By comparing the growth in the sample tubes to the standard curve, the concentration of this compound in the original sample can be accurately determined. lifetechindia.com The use of lyophilized (freeze-dried) cells of L. plantarum has been explored to improve the efficiency and convenience of the assay by eliminating the time-consuming steps of cell precultivation and washing.
| Component/Condition | Specification | Reference |
|---|---|---|
| Test Organism | Lactobacillus plantarum (ATCC 8014) | nist.govchemspider.comnihs.go.jp |
| Assay Principle | Growth of the organism is proportional to the this compound concentration. | nihs.go.jp |
| Basal Medium | Contains all essential nutrients for growth except pantothenic acid. | nihs.go.jplifetechindia.com |
| Quantification Method | Turbidimetric (measuring turbidity) or Titrimetric (measuring lactic acid). | nihs.go.jp |
| Incubation Conditions | 18-24 hours at 35-37°C. | nihs.go.jp |
| Modern Adaptation | Use of lyophilized cells to improve efficiency. |
Biotechnological Production and Metabolic Engineering
Microbial Fermentation Strategies
Microbial fermentation is a cornerstone of modern d-pantothenate production, utilizing genetically engineered microorganisms to convert simple carbon sources into the target vitamin. Model organisms are selected for their well-characterized genetics, robust growth, and established industrial use.
Corynebacterium glutamicum, a Gram-positive bacterium renowned for its large-scale production of amino acids like L-glutamate and L-lysine, has been successfully engineered for this compound synthesis. nih.govnih.govfz-juelich.de Its metabolic pathways for branched-chain amino acids, which share the precursor α-ketoisovalerate with this compound, make it a suitable host. nih.govasm.org Wild-type C. glutamicum produces very low levels of this compound, necessitating genetic modification to enhance yield. nih.gov
Escherichia coli is another widely used model organism for this compound production due to its rapid growth, well-understood genetics, and ease of genetic manipulation. nih.govresearchgate.net Numerous metabolic engineering strategies have been applied to E. coli to create high-yield, plasmid-free producer strains, making it a competitive platform for industrial fermentation. nih.gov
Bacillus subtilis, a Gram-positive bacterium with GRAS (Generally Regarded as Safe) status, is also a candidate for this compound production. microbiologyrosario.orgnih.gov Research has focused on elucidating its pantothenate biosynthesis and uptake pathways to inform metabolic engineering strategies for overproduction. nih.govasm.org While perhaps less developed than E. coli or C. glutamicum for this specific application, its potential for producing food- and pharmaceutical-grade vitamins is significant. revmedchir.ro
Metabolic engineering is pivotal for transforming wild-type microorganisms into efficient cell factories for this compound. Key strategies focus on increasing the precursor supply, enhancing the expression of biosynthetic genes, and eliminating competing metabolic pathways.
A primary strategy involves increasing the availability of the precursors β-alanine and D-pantoate. In C. glutamicum, this has been achieved by overexpressing genes involved in the synthesis of α-ketoisovalerate (ilvBNCD) and the this compound pathway itself (panBC). nih.govasm.orgnih.gov To channel the metabolic flux towards this compound, competing pathways are often blocked. For instance, deleting the ilvA gene in C. glutamicum prevents the conversion of α-ketoisovalerate to L-isoleucine, thereby increasing its availability for pantoate synthesis. nih.govnih.gov
Similarly, in E. coli, engineering efforts have focused on enhancing the supply of precursors and cofactors like NADPH. researchgate.netnih.gov Strategies include knocking out pathways that consume pyruvate (B1213749), relieving feedback inhibition of key enzymes like acetolactate synthase, and improving glucose uptake to enrich the pyruvate pool. nih.gov Heterologous genes, such as panE from Pseudomonas aeruginosa which encodes a highly efficient ketopantoate reductase, have been integrated into the E. coli chromosome to boost the synthesis of D-pantoate. nih.gov By combining multiple strategies, including cofactor regeneration and optimization of fermentation conditions, researchers have achieved significant titers of this compound in fed-batch fermentations. nih.govresearchgate.netnih.govbohrium.com
The table below summarizes the outcomes of various strain engineering strategies in model organisms.
| Organism | Engineering Strategy | This compound Titer | Reference |
| Corynebacterium glutamicum | Deletion of ilvA, overexpression of ilvBNCD and panBC | Up to 1 g/L | nih.gov |
| Escherichia coli | Multiplex combinatorial strategies, including cofactor enhancement and heterologous panE expression | 72.40 g/L | nih.gov |
| Escherichia coli | Integrated strain engineering and optimized fermentation (betaine supplementation, DO-feedback) | 68.3 g/L | researchgate.net |
| Escherichia coli | Blocked organic acid pathway, boosted pyruvate biosynthesis, modified key enzymes | 62.82 g/L | nih.gov |
| Escherichia coli | Engineered synthetic pathway and regulated methyl cycle | 86.03 g/L | bohrium.com |
Enzymatic and Chemo-Enzymatic Synthesis Routes
Enzymatic and chemo-enzymatic methods provide an alternative to fermentation, offering high specificity and mild reaction conditions. These approaches often focus on the stereoselective synthesis of key intermediates or the direct condensation of precursors.
The production of optically pure D-pantolactone or D-pantoate is a critical step in both chemical and biological synthesis routes. researchgate.net Chemo-enzymatic strategies often employ enzymes to resolve racemic mixtures or to asymmetrically synthesize the desired D-isomer. For example, the industrial synthesis of D-pantolactone, a key precursor, can be achieved through the enzymatic resolution of chemically synthesized DL-pantolactone. mdpi.com
Engineered ketoreductases are particularly valuable for the stereoselective reduction of α-ketopantoate to D-pantoate or related intermediates. researchgate.netrsc.org An E. coli strain co-expressing an engineered ketoreductase and a glucose dehydrogenase for cofactor regeneration has been developed for the asymmetric reduction of ethyl 2’-ketopantothenate to ethyl (R)-pantothenate, a direct precursor to d-pantothenic acid. rsc.org This approach combines chemical synthesis of the substrate with a highly selective biocatalytic reduction step.
Cascade enzyme systems, where multiple enzymatic reactions are performed in a single pot, offer a streamlined and efficient approach to synthesis. nih.gov These systems minimize the need for intermediate purification, reduce waste, and can drive reactions to completion by removing inhibitory products. mdpi.com
A three-step enzymatic cascade has been developed for the synthesis of d-pantothenic acid from simple, non-chiral starting materials like fumaric acid. nih.govresearchgate.netnih.gov This system utilizes 3-methylaspartate ammonia (B1221849) lyase (MAL), aspartate-α-decarboxylase (ADC), and pantothenate synthetase (PS) to convert fumarate (B1241708) into β-alanine and subsequently condense it with D-pantoate to form the final product. nih.govresearchgate.net
Another multi-enzyme cascade has been designed for the deracemization of DL-pantolactone to produce pure D-pantolactone. mdpi.com This system uses an L-pantolactone dehydrogenase to oxidize the unwanted L-isomer to ketopantolactone, which is then stereoselectively reduced to D-pantolactone by a conjugated polyketone reductase. A third enzyme, glucose dehydrogenase, is included to regenerate the necessary cofactor, creating an efficient, self-sustaining cycle. mdpi.com These cascade systems exemplify the power of biocatalysis to create complex, chiral molecules with high efficiency and selectivity.
Comparative and Evolutionary Aspects
Phylogenetic Distribution of d-Pantothenate and CoA Biosynthetic Genes
The ability to synthesize this compound is not universally distributed across the tree of life. While it is a capability found in bacteria, archaea, fungi, and plants, animals are typically unable to produce it de novo and must acquire it from their diet as vitamin B5. nih.govportlandpress.com The genes encoding the enzymes for this compound and subsequent CoA biosynthesis show a varied phylogenetic distribution, reflecting distinct evolutionary trajectories in the different domains of life.
In most bacteria, the synthesis of this compound from α-ketoisovalerate involves a conserved set of four enzymatic steps. researchgate.net The genes encoding these enzymes, namely panB (ketopantoate hydroxymethyltransferase), panE (ketopantoate reductase), panD (aspartate decarboxylase), and panC (pantothenate synthetase), are often found in operons, such as the panBC operon in Corynebacterium glutamicum. nih.gov However, variations exist, with some bacterial species lacking panE and panD and relying on alternative enzymes or metabolic sources. researchgate.net
Archaea present a more complex picture. While some archaeal genomes contain homologues to bacterial pantothenate biosynthesis genes, phylogenetic analyses suggest these were acquired from bacterial thermophiles through horizontal gene transfer. nih.govoup.com Many archaea, particularly methanogens, lack homologues for ketopantoate hydroxymethyltransferase (KPHMT) and ketopantoate reductase (KPR). oup.com Furthermore, strong candidates for archaeal pantothenate synthetase and pantothenate kinase are unrelated to their bacterial or eukaryotic counterparts, indicating an independent evolutionary origin for parts of the pathway. nih.govoup.com
Eukaryotes appear to have inherited the genes for pantothenate synthesis from bacteria. nih.govoup.com Fungi and plants, for instance, possess homologues to the bacterial panB, panE, and panC genes. oup.com However, the synthesis of β-alanine, a precursor for this compound, can differ. In bacteria, it is typically produced from aspartate by aspartate decarboxylase (ADC), while in Saccharomyces cerevisiae, it is synthesized from spermine. oup.com
The subsequent conversion of this compound to CoA is largely conserved across the three domains of life, suggesting a monophyletic origin for the enzymes catalyzing these final steps. nih.govoup.com
Table 1: Phylogenetic Distribution of Key this compound and CoA Biosynthetic Genes
| Gene | Enzyme | Bacteria | Archaea | Eukaryotes (Fungi/Plants) | Eukaryotes (Animals) |
|---|---|---|---|---|---|
| panB | Ketopantoate hydroxymethyltransferase (KPHMT) | Present | Present in some (via HGT) | Present | Absent |
| panE | Ketopantoate reductase (KPR) | Present (some exceptions) | Present in some (via HGT) | Present | Absent |
| panD | Aspartate decarboxylase (ADC) | Present (some exceptions) | Absent | Absent (alternative pathways for β-alanine) | Absent |
| panC | Pantothenate synthetase (PS) | Present | Unrelated functional analogue | Present | Absent |
| CoaA/panK | Pantothenate kinase (PanK) | Present | Unrelated functional analogue | Present | Present |
Convergent Evolution and Horizontal Gene Transfer in Pathway Development
The evolution of the this compound and CoA biosynthetic pathways has been significantly shaped by convergent evolution and horizontal gene transfer (HGT). nih.govoup.com Convergent evolution is evident in the independent recruitment of enzymes for the synthesis of phosphopantothenate in bacterial and archaeal lineages. nih.govoup.com The archaeal pantothenate synthetase and pantothenate kinase are unrelated to their bacterial and eukaryotic functional analogues, indicating that these activities arose independently. nih.govoup.comresearchgate.net
Horizontal gene transfer has played a crucial role in the dissemination of pantothenate biosynthetic capabilities. Phylogenetic analyses strongly suggest that a subset of archaeal genomes acquired genes for pantothenate biosynthesis from bacterial thermophiles. nih.govoup.comresearchgate.net This is supported by the phylogenetic trees of KPHMT and KPR, where the archaeal sequences cluster with those of thermophilic bacteria. oup.com HGT has also been implicated in the acquisition of multiple copies of pantothenate biosynthesis pathway genes in many bacterial species, potentially enhancing their pantothenate production. researchgate.net
A notable example of HGT is the transfer of an entire metabolic pathway for sphingolipid biosynthesis between the eukaryotic alga Emiliania huxleyi and its DNA virus, EhV, which highlights the potential for large-scale transfer of functionally linked genes. scispace.com While not directly involving this compound, this demonstrates the plausibility of such events in shaping metabolic capabilities. The transfer of genes from bacteria to fungi has also been documented, enhancing the biosynthetic capabilities of fungi. researchgate.net In plants, HGT from bacteria has contributed to the acquisition of new functions, including those related to metabolism. mdpi.com
Evolutionary Trajectories of Coenzyme A Biosynthesis
The evolutionary trajectory of CoA biosynthesis is thought to have followed a "patchwork" model, where individual enzymes were recruited separately from different evolutionary origins to construct the pathway. nih.govportlandpress.comresearchgate.net This is in contrast to a retrograde evolution model, where the pathway would have evolved backward from the final product. The structural and functional diversity of the enzymes involved, particularly in the early steps of this compound synthesis across different domains of life, supports the patchwork hypothesis. nih.gov
It is proposed that CoA was initially synthesized from a prebiotic precursor, likely pantothenate or a related compound. nih.govoup.com The four ultimate steps converting phosphopantothenate into CoA are catalyzed by enzymes that are largely monophyletic, suggesting this part of the pathway was established early in the evolution of life and has been conserved. nih.govoup.com In contrast, the upstream steps for synthesizing phosphopantothenate show evidence of independent recruitment in bacteria and archaea, indicating a more varied evolutionary history for the initial stages of the pathway. nih.govoup.com
The biosynthesis of CoA is considered a more recent evolutionary development compared to some other coenzymes, as its own synthesis requires the involvement of several other coenzymes. bohrium.com
Symbiotic Relationships and Metabolite Provision (e.g., Insect Endosymbionts)
Many insects, particularly those with nutritionally restricted diets such as phloem sap, rely on microbial symbionts to provide essential nutrients, including B vitamins like this compound. nih.govbeanbeetle.orgmdpi.com These symbiotic relationships are crucial for the host's development, fitness, and survival. nih.govnih.gov
A well-studied example is the whitefly Bemisia tabaci, which has a cooperative relationship with its primary endosymbiont Portiera aleyrodidarum for pantothenate synthesis. nih.govnih.gov Interestingly, the whitefly genome contains a fused gene, panBC, which was horizontally transferred from bacteria. nih.gov This host-encoded enzyme cooperates with the enzymatic machinery of Portiera to produce pantothenate, demonstrating a remarkable integration of host and symbiont metabolic pathways. nih.gov
In aphids, the endosymbiont Buchnera aphidicola possesses the genetic capacity to synthesize a full complement of B vitamins, including pantothenate. nih.gov However, studies have shown that dietary pantothenate remains critical for aphid development, even in the presence of their symbionts, suggesting a complex interplay between symbiotic provision and host acquisition of this vitamin. nih.gov
Tsetse flies also harbor symbionts, such as Wigglesworthia, which are capable of synthesizing various B vitamins, including pantothenate. asm.org The removal of these symbionts leads to reduced fecundity, which can be partially rescued by dietary supplementation with B vitamins. asm.org
Table 2: Examples of this compound Provision by Insect Endosymbionts
| Insect Host | Endosymbiont | Role in this compound Synthesis |
|---|---|---|
| Whitefly (Bemisia tabaci) | Portiera aleyrodidarum | Cooperative synthesis with host; host possesses horizontally transferred panBC gene. nih.govnih.gov |
| Aphid (Acyrthosiphon pisum) | Buchnera aphidicola | Genome encodes a complete pantothenate biosynthesis pathway. nih.gov |
| Tsetse fly (Glossina spp.) | Wigglesworthia glossinidia | Putative ability to synthesize pantothenate. asm.org |
| Bedbug (Cimex lectularius) | Wolbachia | Presumed to provide B vitamins, including pantothenate. asm.org |
Research Directions and Future Perspectives
d-Pantothenate Pathway as a Target for Antimicrobial Development
The biosynthetic pathway of coenzyme A (CoA), which originates from this compound (also known as pantothenic acid or vitamin B5), is indispensable for the viability of numerous microorganisms. oup.com This essentiality has made the pathway a significant target for the development of novel antimicrobial agents. oup.comeujournal.org Since microorganisms typically rely on their own endogenous synthesis of CoA and lack mechanisms for salvaging it from their environment, inhibiting this pathway offers a promising strategy for antimicrobial drug discovery. oup.com
The enzymes within this pathway are attractive targets. Pantothenate kinase (PanK), which catalyzes the first committed step in CoA biosynthesis, has been a primary focus of inhibitor development. oup.com Diversity exists among these enzymes; for instance, prokaryotic type II pantothenate kinase (CoaA) found in Staphylococcus aureus is structurally distinct from other types. nih.gov This allows for the development of selective inhibitors. Pantothenol, a provitamin of pantothenic acid, has been shown to markedly inhibit the phosphorylation activity of this type II CoaA, thereby suppressing the growth of staphylococci species. nih.gov
Analogues of this compound, particularly N-substituted pantothenamides, have demonstrated antimicrobial activity against various pathogenic bacteria, including E. coli and S. aureus. nih.govscispace.com Compounds like N-pentylpantothenamide (N5-Pan) are utilized by bacterial PanK, leading to the formation of inactive or inhibitory products such as ethyldethia-CoA. scispace.com This subsequently disrupts CoA-dependent processes, most notably fatty acid synthesis, by preventing the proper function of the acyl carrier protein (ACP). scispace.com
A significant challenge in the clinical application of some pantothenamides is their susceptibility to hydrolysis by pantetheinases present in human serum. anu.edu.auasm.org To circumvent this, current research focuses on designing pantetheinase-resistant analogues. One such example is N5-α-Pan, a truncated analogue of N5-Pan that shows stability in the presence of mouse plasma and liver enzymes, making it a more suitable candidate for in vivo studies. asm.org Another approach involves replacing the labile amide group with a more stable isostere, such as an isoxazole ring, which has yielded compounds with potent antiplasmodial activity against Plasmodium falciparum. anu.edu.au Furthermore, research has shown that combining inhibitors of the CoA synthesis pathway with inhibitors of other essential metabolic pathways, such as the 1-deoxy-d-xylulose 5-phosphate synthase (DXPS) pathway, can result in enhanced antimicrobial activity against pathogens like uropathogenic E. coli (UPEC). asm.org
Exploration of Non-Metabolic Functions of this compound-Related Enzymes and Metabolites
While the central role of this compound is its function as the universal precursor to Coenzyme A (CoA) and Acyl Carrier Protein (ACP), recent research has begun to uncover non-canonical roles for the enzymes and metabolites related to this pathway. eujournal.org The primary metabolic functions of CoA and its thioester derivatives, such as acetyl-CoA and succinyl-CoA, are well-established. They are crucial for the metabolism of carbohydrates, fats, and proteins, as well as for the synthesis of fatty acids, cholesterol, and steroid hormones. dsm-firmenich.comoregonstate.edu
Beyond these core metabolic processes, CoA plays a vital role in protein acetylation. oregonstate.edu Acetyl-CoA serves as the donor of acetate (B1210297) groups in reactions that modify proteins, altering their charge, three-dimensional structure, and biological function. oregonstate.edu This post-translational modification is a key regulatory mechanism for peptide hormones and is integral to the regulation of gene expression through the acetylation and deacetylation of histones, which influences chromatin structure and gene transcription. oregonstate.edu
The discovery of these functions has opened a broad field of investigation into other non-metabolic roles. eujournal.org For example, cysteamine, a metabolite derived from the degradation of CoA, has found therapeutic application in the treatment of the genetic disorder cystinosis, highlighting a function beyond simple metabolic breakdown. eujournal.org The exploration of these unique, non-metabolic functions of both the enzymes within the CoA pathway and their associated metabolites is an expanding area of biochemical and medical research. eujournal.org
Design and Synthesis of this compound Analogues and Derivatives for Research Applications
The design and chemical synthesis of analogues and derivatives of this compound and its pathway intermediates are critical for both studying the CoA biosynthetic pathway and developing potential therapeutic agents. anu.edu.aunih.gov A major focus has been the creation of inhibitors for the pathway's enzymes to achieve antimicrobial effects. oup.com
N-substituted pantothenamides are a prominent class of synthetic analogues that act as anti-vitamins, competing with natural pantothenate. scispace.comasm.org However, the therapeutic potential of early-generation pantothenamides has been limited by their poor stability in serum due to hydrolysis by pantetheinases. anu.edu.auasm.org This has driven the synthesis of novel, stabilized analogues. Strategies include:
Amide Bond Replacement : Synthesizing mimics where the hydrolytically labile amide bond is replaced with a more robust chemical group, such as an isoxazole ring. This has led to new derivatives with potent and stable antiplasmodial activity. anu.edu.au
Structural Truncation : Creating modified structures, like N5-α-Pan, that are resistant to enzymatic degradation and thus more suitable for in vivo research. asm.org
Another key target for inhibitor design is pantothenate synthetase, the enzyme that condenses d-pantoate and β-alanine. nih.gov Researchers have designed and synthesized analogues of the reaction intermediate, pantoyl adenylate. nih.govsigmaaldrich.com In these synthetic compounds, the chemically sensitive phosphodiester linkage of the natural intermediate was replaced with either an ester or a sulfamoyl group. nih.govsigmaaldrich.com Studies found that while the ester-containing analogues were modest competitive inhibitors, the sulfamoyl derivatives were significantly more potent, likely due to their closer structural and electronic resemblance to the tetrahedral intermediate. nih.gov These synthetic efforts provide powerful chemical tools to probe enzyme mechanisms and develop new classes of inhibitors. monash.edu
| This compound Analogue/Derivative | Target | Key Structural Modification | Primary Application/Finding |
| N-pentylpantothenamide (N5-Pan) | Pantothenate Kinase (PanK) | N-alkylation of the amide | Antimicrobial agent; inhibits CoA and fatty acid synthesis. scispace.com |
| Pantothenol | Type II Pantothenate Kinase (CoaA) | Alcohol analogue of pantothenic acid | Selective antimicrobial activity against staphylococci. nih.gov |
| N5-α-Pan | Pantothenate Kinase (PanK) | Truncated N-alkyl chain | Pantetheinase-resistant antimicrobial for in vivo studies. asm.org |
| Isoxazole-containing mimics | Pantothenate utilization pathway | Amide group replaced with isoxazole ring | Stable antiplasmodial agents. anu.edu.au |
| Pantoyl adenylate sulfamoyl analogues | Pantothenate Synthetase | Phosphodiester replaced with sulfamoyl group | Potent competitive inhibitors of pantothenate synthetase. nih.govsigmaaldrich.com |
Elucidating Underlying Metabolic Deficiencies in Disease Models (e.g., Neurodegenerative Conditions)
There is a growing body of evidence suggesting that metabolic deficiencies are a fundamental aspect of neurodegenerative diseases (NDDs), including Alzheimer's and Parkinson's disease. frontiersin.orgsemanticscholar.org These conditions are characterized by the progressive loss of nerve cells, and emerging research points to metabolic dysfunction as a common underlying thread that connects the various pathologies observed, such as mitochondrial dysfunction, oxidative stress, and protein aggregation. frontiersin.orgnih.gov The brain's high energy demand makes it particularly vulnerable to disruptions in metabolism. frontiersin.org
Metabolic disorders like obesity, diabetes, and hypercholesterolemia are now considered significant risk factors for the development of sporadic, late-onset forms of neurodegenerative diseases. nih.gov Animal models are crucial in studying this link, helping to elucidate how systemic metabolic changes can alter the permeability of the blood-brain barrier, induce neuroinflammation, and contribute to cognitive decline. nih.gov
While research into the specific role of the this compound pathway in the most common NDDs is ongoing, the broader perspective of neurodegeneration as a metabolic disorder provides a strong rationale for its investigation. frontiersin.orgsemanticscholar.org Advanced systems biology approaches, which integrate multi-omics data (transcriptomics, proteomics, metabolomics) with genome-scale metabolic models, are being employed to identify key metabolic dysregulations in the brains of NDD patients. nih.gov These powerful in silico models can help pinpoint specific enzymatic or pathway deficiencies that contribute to disease pathophysiology, paving the way for identifying new biomarkers and therapeutic targets within central metabolic pathways like CoA biosynthesis. nih.gov
Q & A
Basic: What are the primary biochemical roles of d-Pantothenate in cellular metabolism, and how can researchers experimentally validate its involvement in Coenzyme A (CoA) synthesis?
Methodological Answer:
this compound is a precursor of CoA, essential for fatty acid synthesis, energy production (via the citric acid cycle), and acetylation reactions. To validate its role:
- Use radiolabeled this compound (³H/¹⁴C) in cell cultures to track incorporation into CoA via liquid scintillation counting .
- Employ knockout models (e.g., S. cerevisiae with CAB1 gene deletions) to observe CoA depletion and metabolic disruptions under pantothenate-free conditions .
- Quantify CoA levels via HPLC or mass spectrometry after varying this compound concentrations in growth media .
Basic: What experimental models are optimal for studying this compound deficiency, and what biomarkers should be prioritized?
Methodological Answer:
- In vitro models : Human hepatocyte (e.g., HepG2) or fibroblast lines cultured in pantothenate-free media. Monitor acetyl-CoA levels and ATP production .
- In vivo models : Rodents fed a pantothenate-deficient diet. Track plasma homocysteine (elevated due to impaired CoA-dependent metabolism) and lipid profiles (reduced cholesterol synthesis) .
- Biomarkers : Urinary excretion of this compound (via LC-MS), erythrocyte CoA concentrations, and transcript levels of PANK1/2 (pantothenate kinase genes) .
Advanced: How can researchers resolve discrepancies in reported bioavailability of this compound across different in vivo models?
Methodological Answer:
Discrepancies often arise from variations in dosage forms (free acid vs. calcium salt), species-specific absorption kinetics , and dietary interactions . To address:
- Conduct cross-species pharmacokinetic studies with standardized dosing (e.g., 10 mg/kg body weight) and control for dietary folate/B-vitamin levels .
- Use intestinal perfusion models (e.g., Caco-2 cells) to compare transport efficiency of different this compound salts .
- Apply compartmental modeling to analyze tissue-specific uptake and clearance rates .
Advanced: What methodologies are recommended for analyzing this compound’s stability under varying physicochemical conditions in formulation studies?
Methodological Answer:
- Thermal stability : Incubate this compound solutions at 25°C, 40°C, and 60°C for 0–12 weeks. Quantify degradation via UV spectrophotometry (absorption at 210 nm) and validate with HPLC .
- pH-dependent hydrolysis : Test stability in buffers (pH 2–9) at 37°C. Use NMR spectroscopy to identify breakdown products (e.g., pantoyl lactone) .
- Light sensitivity : Expose solid and dissolved forms to UVA/UVB. Monitor photodegradation with mass spectrometry .
Basic: How should researchers design dose-response experiments to determine optimal this compound concentrations for cell culture studies?
Methodological Answer:
- Range-finding assays : Test 0.1–100 µM this compound in triplicate across cell lines (e.g., HEK293, HeLa). Measure viability (MTT assay) and proliferation (BrdU incorporation) .
- Endpoint selection : Prioritize CoA-dependent pathways (e.g., palmitate synthesis via ¹⁴C-acetate incorporation) over general viability .
- Statistical validation : Use non-linear regression (e.g., Hill equation) to calculate EC₅₀ values and assess inter-experimental variability .
Advanced: What strategies can reconcile conflicting data on this compound’s role in HIV-1 mutation rates, as reported in genomic studies?
Methodological Answer:
- Replication studies : Use clonal HIV-1 variants cultured with/without this compound Sodium. Sequence pol and env genes to quantify mutation rates .
- Control variables : Standardize viral load, host cell type (e.g., MT-4 lymphocytes), and CoA levels to isolate this compound’s impact .
- Meta-analysis : Pool data from ≥5 independent studies. Apply random-effects models to account for heterogeneity in experimental designs .
Basic: What are the best practices for synthesizing and characterizing novel this compound derivatives for mechanistic studies?
Methodological Answer:
- Synthetic routes : Use esterification/amidation of the carboxyl group with protected alcohols/amines. Purify via column chromatography .
- Characterization : Confirm structure with ¹H/¹³C NMR and high-resolution mass spectrometry . Assess purity (>95%) via HPLC .
- Functional assays : Test derivatives in E. coli pantothenate auxotrophs (e.g., panD mutants) to evaluate CoA biosynthesis rescue .
Advanced: How can researchers address challenges in quantifying this compound in complex biological matrices (e.g., serum, tissue homogenates)?
Methodological Answer:
- Sample preparation : Deproteinize with acetonitrile, then extract using mixed-mode SPE cartridges (e.g., Oasis MCX) .
- Analytical techniques :
- Validation : Assess recovery rates (≥85%), LOD (0.1 ng/mL), and matrix effects .
Basic: What ethical and methodological considerations are critical when designing human trials involving this compound supplementation?
Methodological Answer:
- PICOT framework : Define Population (e.g., elderly with CoA deficiency), Intervention (oral this compound, 500 mg/day), Comparison (placebo), Outcome (serum CoA increase), Time (12 weeks) .
- Ethics : Exclude participants on pantothenate-containing multivitamins. Monitor adverse effects (e.g., diarrhea) .
- Blinding : Use double-blind, randomized designs with allocation concealment .
Advanced: How can researchers leverage omics approaches to uncover novel pathways influenced by this compound?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on this compound-treated vs. deficient cells. Analyze differential expression of CoA-dependent genes (e.g., ACLY, FASN) .
- Metabolomics : Use LC-MS to profile acyl-CoA species and TCA cycle intermediates .
- Integration : Apply pathway enrichment tools (e.g., MetaboAnalyst) to link omics data and generate testable hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
